molecular formula C23H24N8O4S B612121 Fimepinostat CAS No. 1339928-25-4

Fimepinostat

Cat. No.: B612121
CAS No.: 1339928-25-4
M. Wt: 508.6 g/mol
InChI Key: JOWXJLIFIIOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CUDC-907, also known as Fimepinostat, is a first-in-class, orally available small molecule dual inhibitor targeting Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) . This rationally designed compound simultaneously inhibits class I PI3K isoforms (α, β, and δ) and class I and II HDAC enzymes, enabling potent suppression of multiple oncogenic signaling pathways critical for cancer cell proliferation, survival, and migration . Its mechanism provides synergistic anti-tumor effects that are more potent than single-target inhibitors, overcoming compensatory pathway activation and emergent drug resistance . In preclinical research, CUDC-907 has demonstrated significant anti-tumor activity across a wide spectrum of hematological malignancies and solid tumors. It promotes apoptosis and inhibits growth in models of Diffuse Large B-Cell Lymphoma (DLBCL), particularly in MYC-altered subtypes, acute myeloid leukemia (AML), ovarian cancer, hepatocellular carcinoma (HCC), neurofibromatosis type 2 (NF2) schwannomas, and MYC-driven Group 3 medulloblastoma . Key mechanistic insights reveal that CUDC-907 downregulates oncogenic proteins like c-Myc, induces cell cycle arrest (G0/G1 or G2/M), activates caspase-dependent apoptosis, and causes DNA damage while often sparing normal cells . The compound also shows promise in sensitizing cancer cells to chemotherapy and radiotherapy . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human consumption . Researchers can utilize CUDC-907 for in vitro and in vivo studies to investigate oncogenic pathways, combination therapies, and novel mechanisms of action in various cancer contexts.

Properties

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712307
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339928-25-4
Record name Fimepinostat [USAN]
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Record name Fimepinostat
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URL https://www.drugbank.ca/drugs/DB11891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
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Record name FIMEPINOSTAT
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fimepinostat: A Technical Guide to its Dual Inhibitory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets two distinct and critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2] This dual inhibition leads to a multifaceted anti-cancer effect, including the induction of apoptosis, cell cycle arrest, and the downregulation of key oncogenic transcription factors such as MYC.[3][4] Preclinical and clinical studies have demonstrated its potential in various hematological malignancies and solid tumors, particularly in relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual PI3K and HDAC Inhibition

This compound was rationally designed to simultaneously engage two pivotal classes of enzymes that are often dysregulated in cancer.[2]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: this compound potently inhibits Class I PI3K isoforms (α, β, δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[7] This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4][8] By inhibiting PI3K, this compound prevents the phosphorylation of AKT, leading to the downstream suppression of mTOR and its effector proteins.[4]

  • Histone Deacetylase (HDAC) Inhibition: this compound is a pan-HDAC inhibitor, targeting Class I and II HDAC enzymes.[7] HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This also leads to the acetylation of non-histone proteins, affecting their function and stability.

The synergistic effect of dual PI3K and HDAC inhibition is a key feature of this compound's mechanism, leading to greater anti-tumor activity than single-agent inhibitors of either pathway.[9]

Key Signaling Pathways

The dual inhibitory action of this compound converges on several critical cancer-related signaling pathways.

PI3K/AKT/mTOR Pathway

This compound directly inhibits the catalytic activity of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of AKT at the cell membrane. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the reduced activation of mTOR, a central regulator of cell growth and proliferation.[4]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Diagram 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.
HDAC Inhibition and Gene Expression

By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones. This "opens up" the chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressors.

HDAC_Inhibition This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Promotes AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin Leads to TumorSuppressors Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressors Allows

Diagram 2: this compound's effect on histone acetylation and gene expression.
MYC Downregulation

A critical consequence of this compound's dual activity is the suppression of the MYC oncogene.[3] Both the PI3K/AKT and HDAC pathways are known to regulate MYC expression and stability. Inhibition of PI3K signaling reduces MYC transcription, while HDAC inhibition can also lead to MYC protein destabilization.[3][4] This is particularly relevant in MYC-driven malignancies like DLBCL.[5]

MYC_Downregulation This compound This compound PI3K_Pathway PI3K/AKT Pathway This compound->PI3K_Pathway Inhibits HDAC_Pathway HDAC Activity This compound->HDAC_Pathway Inhibits MYC MYC Oncogene PI3K_Pathway->MYC Promotes Transcription HDAC_Pathway->MYC Promotes Stability CellProliferation Tumor Cell Proliferation MYC->CellProliferation Drives

Diagram 3: this compound's dual-pathway inhibition leading to MYC downregulation.

Quantitative Data

The potency of this compound against its targets has been quantified in numerous preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (nM)
PI3K Isoforms
PI3Kα19[7][9]
PI3Kβ54[7]
PI3Kδ39[7]
HDAC Isoforms
HDAC11.7[7][9]
HDAC25.0[7][9]
HDAC31.8[7][9]
HDAC102.8[7][9]
Table 2: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines
Cell LineIC50 (nM)
Granta 5197
DOHH21
RL2
Pfeiffer4
SuDHL43
Daudi15
Raji9
Table 3: Phase 1 Clinical Trial in Relapsed/Refractory DLBCL
ParameterValue
Number of Evaluable Patients21[5]
Objective Responses9 (42.9%)[5]
- Complete Responses3 (14.3%)[5]
- Partial Responses6 (28.6%)[5]
Recommended Phase 2 Dose (RP2D)60 mg daily (5 days on, 2 days off)[5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and MYC signaling pathways.

  • Cell Lysis:

    • Treat cancer cells with various concentrations of this compound for a specified duration (e.g., 36 hours).[1]

    • Wash cells with ice-cold PBS and lyse on ice for 30 minutes using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[1]

  • Gel Electrophoresis and Transfer:

    • Denature 30 µg of protein from each sample by boiling in Laemmli buffer at 95°C for 5 minutes.[1]

    • Separate the proteins by SDS-PAGE using precast gels (e.g., 10-15% TGX gels).[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, c-Myc, acetylated histone H3, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Western_Blot_Workflow CellTreatment Cell Treatment with This compound Lysis Cell Lysis CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer to PVDF Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Diagram 4: A simplified workflow for Western Blotting analysis.
Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay for 3D cultures) to each well.[1]

    • Incubate according to the manufacturer's instructions to allow for the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NSG mice).[7]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[10]

  • Drug Administration:

    • Administer this compound (e.g., 70-75 mg/kg) or a vehicle control to the mice via oral gavage on a specified schedule (e.g., daily for 28 days).[7][10]

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.[1]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[1]

Conclusion

This compound represents a novel therapeutic strategy by simultaneously targeting the PI3K and HDAC pathways. Its potent dual inhibitory activity leads to the suppression of key oncogenic drivers, such as the PI3K/AKT/mTOR pathway and MYC, resulting in significant anti-tumor effects in a range of preclinical models and clinical settings. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental methodologies, provides a strong foundation for its continued development and potential application in the treatment of various cancers.

References

Fimepinostat (CUDC-907): A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Fimepinostat (also known as CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] By simultaneously targeting two key oncogenic pathways, this compound presents a potent therapeutic strategy. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative inhibitory effects on the PI3K/AKT/mTOR pathway, detailed experimental protocols for its evaluation, and its ultimate impact on cellular processes.

Core Mechanism of Action: Dual Inhibition of PI3K and HDAC

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[8][9]

This compound exerts its primary effect by directly inhibiting the catalytic subunits of Class I PI3Ks, thereby blocking the production of PIP3 and preventing the activation of the entire downstream signaling cascade.[10][11] Concurrently, this compound inhibits Class I and II HDAC enzymes. This leads to an increase in histone acetylation (e.g., H3K9ac), altering chromatin structure and gene expression, which can suppress oncogenes like c-Myc and induce apoptosis.[12] This dual-pronged attack disrupts both direct signaling and the transcriptional landscape that supports tumor growth.

PI3K_HDAC_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Protein Synthesis, Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits HDAC HDAC Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin (Condensed) Histones->Chromatin GeneSuppression Oncogene Suppression (e.g., c-Myc) This compound This compound (CUDC-907) This compound->PI3K This compound->HDAC WB_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis (with inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-p-AKT) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Analysis of Phosphorylation Levels detect->analyze Fimepinostat_Effects This compound This compound PI3Ki PI3K Inhibition This compound->PI3Ki HDACi HDAC Inhibition This compound->HDACi Pathway_Block Blockade of AKT-mTOR Signaling PI3Ki->Pathway_Block Chromatin_Mod Histone Hyperacetylation & Chromatin Remodeling HDACi->Chromatin_Mod Dec_Prolif Decreased Proliferation Pathway_Block->Dec_Prolif Inc_Apoptosis Increased Apoptosis Pathway_Block->Inc_Apoptosis Gene_Reg Altered Gene Expression (e.g., c-Myc down) Chromatin_Mod->Gene_Reg Tumor_Inhibition Tumor Growth Inhibition Dec_Prolif->Tumor_Inhibition Inc_Apoptosis->Tumor_Inhibition Gene_Reg->Tumor_Inhibition

References

Fimepinostat (CUDC-907): A Technical Guide for Relapsed/Refractory Diffuse Large B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimepinostat (formerly CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits Class I and II histone deacetylases (HDACs) and Class I phosphoinositide 3-kinases (PI3Ks). This dual mechanism of action is particularly relevant in malignancies driven by oncogenic transcription factors such as MYC. In patients with relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL), particularly those with alterations in the MYC oncogene, this compound has demonstrated durable clinical responses. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, clinical efficacy, safety profile, and key experimental methodologies related to the investigation of this compound in this patient population.

Mechanism of Action: Dual Inhibition of HDAC and PI3K

This compound was designed to simultaneously target two critical oncogenic signaling pathways. By inhibiting HDACs, this compound alters chromatin structure and gene expression, leading to the downregulation of key oncogenes like MYC.[1] Concurrently, its inhibition of PI3K isoforms (α, β, and δ) disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1][2] A key consequence of PI3K inhibition is the enhanced ubiquitin-mediated degradation of the MYC protein.[1] The synergistic effect of transcriptional repression and protein degradation of MYC underscores the therapeutic potential of this compound in MYC-driven lymphomas.[1][3]

This compound This compound (CUDC-907) HDAC HDAC (Class I/II) This compound->HDAC Inhibits PI3K PI3K (α, β, δ) This compound->PI3K Inhibits MYC_Gene MYC Gene Transcription HDAC->MYC_Gene Activates MYC_Protein MYC Protein PI3K->MYC_Protein Stabilizes Ubiquitination Ubiquitin-Mediated Degradation PI3K->Ubiquitination Inhibits MYC_Gene->MYC_Protein Translates to Cell_Growth Cell Growth & Proliferation MYC_Protein->Cell_Growth Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits Ubiquitination->MYC_Protein Degrades

Figure 1: this compound's dual mechanism of action targeting MYC.

Clinical Efficacy in Relapsed/Refractory DLBCL

Clinical investigations of this compound, primarily through Phase 1 (NCT01742988) and Phase 2 trials, have established its activity in heavily pretreated R/R DLBCL patients.[4][5] Efficacy has been particularly notable in patients with MYC-altered disease.[5][6]

Phase 1 Study (Expanded Cohort) Data

In an expanded Phase 1 trial, 37 patients with R/R DLBCL were treated with this compound as a monotherapy or in combination with rituximab.[7] The recommended Phase 2 dose (RP2D) was determined to be 60 mg administered orally on a 5-days-on, 2-days-off schedule in 21-day cycles.[8]

Table 1: Efficacy of this compound in R/R DLBCL (Expanded Phase 1 Trial) [7][9]

Patient PopulationNObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)
All Evaluable Patients 3037%5611.2 months
Evaluable MYC-Altered 1164%4313.6 months
Evaluable MYC-Unaltered 729%026.0 months
Evaluable MYC-Unknown 1217%117.8 months
Phase 2 Study and Pooled Analysis Data

A Phase 2 study further evaluated this compound in patients with R/R DLBCL or high-grade B-cell lymphoma (HGBL), with a focus on MYC-altered disease.[5] A pooled analysis of both Phase 1 and Phase 2 trial data for patients with MYC-altered disease provided a broader perspective on the drug's efficacy.[6]

Table 2: Efficacy of this compound in MYC-Altered R/R DLBCL/HGBL (Phase 2 and Pooled Analysis) [5][6]

Study CohortNObjective Response Rate (ORR)
Phase 2 (MYC-IHC ≥40%) 4615%
Pooled Analysis (MYC-Altered) 6322%

Prolonged durations of response were observed, with some responding patients remaining on treatment for two years or longer.[5]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events were generally low-grade and reversible.[4][7]

Table 3: Common Treatment-Related Adverse Events (AEs) with this compound [7][8]

Adverse EventAny GradeGrade ≥3
Hematologic
Thrombocytopenia18%14%
Neutropenia-Reported
Anemia-Reported
Non-Hematologic
Diarrhea54%5%
Fatigue37%3%
Nausea22%-
Hyperglycemia-Reported

Dose-limiting toxicities (DLTs) included diarrhea and hyperglycemia, which were observed at higher dose levels but not at the RP2D of 60 mg on a 5/2 schedule.[8]

Key Experimental Protocols

Clinical Trial Design and Patient Population

The Phase 1 study (NCT01742988) employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose and RP2D.[4] Eligible patients were adults with histopathologically confirmed lymphoma or multiple myeloma that was refractory to or had relapsed after at least two prior regimens.[4] The Phase 2 study enrolled patients with R/R DLBCL or HGBL, with a focus on those with MYC-altered disease.[5]

Patient_Population R/R DLBCL/HGBL (≥2 prior regimens) Phase1 Phase 1 Dose Escalation (3+3) Patient_Population->Phase1 RP2D Determine MTD & RP2D (60mg, 5/2 schedule) Phase1->RP2D Phase2 Phase 2 Efficacy in MYC-altered RP2D->Phase2 Efficacy_Endpoint Primary Endpoint: Overall Response Rate Phase2->Efficacy_Endpoint Safety_Endpoint Secondary Endpoint: Safety & Tolerability (AEs) Phase2->Safety_Endpoint

Figure 2: Clinical trial workflow for this compound in DLBCL.
MYC Protein Expression by Immunohistochemistry (IHC)

MYC-altered status was frequently defined by MYC protein expression of ≥40% as determined by IHC.[10]

Protocol Outline:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a similar solution in a steamer or pressure cooker for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific protein binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against MYC (e.g., rabbit monoclonal anti-MYC, clone Y69) for a specified time and temperature (e.g., 60 minutes at room temperature).

  • Detection System: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

  • Chromogen: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

  • Scoring: The percentage of tumor cell nuclei with positive staining is determined by a pathologist. A threshold of >40% or >50% is often used to define high MYC expression.

Virtual Inference of Protein Activity by Enriched Regulon (VIPER) Analysis

VIPER is an algorithm used to infer protein activity from gene expression data.[5] It assesses the enrichment of a protein's transcriptional targets (regulon) in a gene expression signature.

Methodology Overview:

  • Regulon Inference: A context-specific transcriptional regulatory network is first inferred from a representative set of gene expression profiles using algorithms like ARACNe. This defines the set of target genes for each transcriptional regulator.

  • Gene Expression Signature: For each sample, a gene expression signature is generated by comparing its transcriptomic profile to a reference population.

  • Enrichment Analysis: The VIPER algorithm then calculates the enrichment of each regulator's regulon in the single-sample gene expression signature. This provides a normalized enrichment score (NES), which is a measure of the protein's activity.

  • Biomarker Identification: In the context of the this compound trials, VIPER was used to identify a three-protein biomarker signature that could predict response to treatment with high positive and negative predictive values.[5]

Preclinical Enzymatic Assays (General Protocols)

Preclinical studies established this compound's dual inhibitory activity. While specific protocols for this compound are proprietary, general methodologies for HDAC and PI3K activity assays are as follows:

HDAC Activity Assay (Fluorometric):

  • Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme source (e.g., purified enzyme or cell lysate).

  • Reaction: HDAC deacetylates the substrate.

  • Development: A developing reagent (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorophore.

  • Detection: The fluorescence is measured using a fluorometer (e.g., excitation/emission ~360/460 nm). The signal is inversely proportional to HDAC activity in the presence of an inhibitor.

PI3K Activity Assay (Luminescent):

  • Principle: The assay measures the amount of ATP remaining after the PI3K enzymatic reaction.

  • Reaction: The PI3K enzyme is incubated with its substrate (e.g., PIP2) and ATP. PI3K phosphorylates the substrate, consuming ATP.

  • Detection: A kinase detection reagent containing luciferase is added. The luciferase utilizes the remaining ATP to produce light.

  • Measurement: The luminescence is measured using a luminometer. The signal is directly proportional to the amount of remaining ATP and thus inversely proportional to PI3K activity.

Conclusion

This compound represents a rational therapeutic approach for R/R DLBCL, particularly in the challenging subgroup of patients with MYC-altered disease. Its dual inhibition of HDAC and PI3K provides a multi-pronged attack on critical oncogenic pathways. Clinical data have demonstrated meaningful and durable responses with a manageable safety profile. Further investigation, potentially in combination with other targeted agents, is warranted to optimize its clinical utility in this patient population with high unmet medical need. This technical guide summarizes the core data and methodologies that form the basis of our current understanding of this compound for the treatment of R/R DLBCL.

References

Preclinical Efficacy of CUDC-907 in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk and relapsed/refractory cases. The complex genetic and epigenetic landscape of neuroblastoma necessitates the development of novel therapeutic strategies that can overcome resistance to conventional therapies. CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule that dually inhibits histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks).[1] This dual-inhibition strategy is particularly relevant for neuroblastoma, a malignancy frequently driven by aberrant signaling through the PI3K/AKT pathway and epigenetic dysregulation, often involving the MYCN oncogene.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of CUDC-907 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

CUDC-907 exerts its anti-tumor effects in neuroblastoma through a multi-pronged approach, primarily by simultaneously targeting the PI3K/AKT and HDAC pathways. This dual inhibition leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and reduce the cancer stem cell population.[2][3][4]

The core mechanism involves:

  • PI3K Inhibition: CUDC-907 inhibits class I PI3K isoforms, leading to decreased phosphorylation of AKT. This disrupts a critical survival signaling pathway in neuroblastoma cells.[3]

  • HDAC Inhibition: By inhibiting class I and II HDACs, CUDC-907 leads to an increase in histone acetylation, such as on H3K9, which alters chromatin structure and gene expression.[2] This epigenetic modulation can reactivate tumor suppressor genes and inhibit the expression of oncogenes.

  • MYCN Downregulation: A key consequence of both PI3K and HDAC inhibition is the downregulation of MYCN, a critical driver of neuroblastoma pathogenesis.[1][2] HDAC inhibitors can decrease MYCN transcription, while PI3K/AKT pathway inhibition can reduce MYCN protein stability.[1]

  • Induction of Apoptosis: CUDC-907 induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[3]

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[2]

  • Inhibition of Cancer Stem-like Properties: CUDC-907 has been demonstrated to suppress the stem-like properties of neuroblastoma cells by inhibiting Pentraxin 3 (PTX3), a ligand for the cancer stem cell marker CD44.[1][3] This suggests a potential to target the cellular population responsible for tumor initiation and relapse.

  • Suppression of MAPK/ERK Pathway: In addition to the PI3K/AKT pathway, CUDC-907 has also been shown to suppress the MAPK/ERK signaling pathway in neuroblastoma cells.[1][3]

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by CUDC-907 in neuroblastoma.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK MAPK Pathway AKT AKT PI3K->AKT MYCN MYCN AKT->MYCN Apoptosis Apoptosis AKT->Apoptosis HDAC HDAC Histones Histones HDAC->Histones Deacetylation CUDC-907 CUDC-907 CUDC-907->PI3K CUDC-907->ERK CUDC-907->HDAC PTX3 PTX3 CUDC-907->PTX3 Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Acetylated Histones->MYCN Cell Proliferation Cell Proliferation MYCN->Cell Proliferation Stemness Stemness PTX3->AKT PTX3->ERK CD44 CD44 PTX3->CD44 CD44->Stemness

Caption: CUDC-907 signaling pathways in neuroblastoma.

Quantitative Data Summary

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of CUDC-907 has been evaluated in a panel of human neuroblastoma cell lines, demonstrating potent activity in both MYCN-amplified and MYCN-non-amplified contexts.

Cell LineMYCN StatusIC50 (nM)Reference
SK-N-BE(2)Amplified5.53[3]
IMR32Amplified10.25[3]
NGPAmplified1940[2]
LAN-5Amplified910[2]
SK-N-SHNon-amplified46.22[3]
SH-SY5YNon-amplified23.55[3]
SK-N-ASNon-amplified38.96[3]

Note: IC50 values from different studies may vary due to different experimental conditions.

In Vitro Effects on Apoptosis and Cell Cycle

CUDC-907 treatment leads to a dose-dependent increase in apoptosis and alters cell cycle distribution in neuroblastoma cell lines.[2]

Cell LineTreatmentEffect on ApoptosisEffect on Cell CycleReference
SH-SY5Y0.5 µM CUDC-9071.45-fold increase in early apoptotic cells0.88-fold decrease in S phase, 1.6-fold increase in G2/M phase[2]
SH-SY5Y1 µM CUDC-9071.74-fold increase in early apoptotic cells0.62-fold decrease in S phase, 1.7-fold increase in G2/M phase[2]
NGP0.5 µM CUDC-9071.46-fold increase in early apoptotic cellsNot Reported[2]
NGP1 µM CUDC-9071.86-fold increase in early apoptotic cellsNot Reported[2]

Experimental Protocols

Cell Culture

Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS, NGP, LAN-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8/MTT)
  • Seed neuroblastoma cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

  • Treat cells with a serial dilution of CUDC-907 (e.g., 0-100 nM or 0-10 µM) for 72 hours.

  • Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • For MTT, add 150 µL of DMSO to dissolve formazan crystals.

  • Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.

G Seed Cells Seed Cells Overnight Adhesion Overnight Adhesion Seed Cells->Overnight Adhesion CUDC-907 Treatment (72h) CUDC-907 Treatment (72h) Overnight Adhesion->CUDC-907 Treatment (72h) Add CCK-8/MTT Add CCK-8/MTT CUDC-907 Treatment (72h)->Add CCK-8/MTT Incubate (2-4h) Incubate (2-4h) Add CCK-8/MTT->Incubate (2-4h) Read Absorbance Read Absorbance Incubate (2-4h)->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Cell viability assay workflow.

Colony Formation Assay
  • Plate neuroblastoma cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treat with various concentrations of CUDC-907 (e.g., 2, 4, 8, 16 nM) for 48 hours.[5]

  • Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.

  • Wash the colonies with PBS, fix with 4% paraformaldehyde or 10% formalin for 15-20 minutes.

  • Stain with 0.5% crystal violet solution for 10-20 minutes.

  • Wash with water, air dry, and count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and treat with CUDC-907 for 16-24 hours.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis
  • Treat cells with CUDC-907 for 16-24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Lyse CUDC-907-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-AKT, total AKT, p-ERK, total ERK, MYCN, cleaved caspase-3, Bcl-2, Bax, acetyl-Histone H3, and GAPDH or β-actin as a loading control.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Sphere Formation Assay
  • Plate single cells in ultra-low attachment plates or flasks in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Treat with various concentrations of CUDC-907.

  • Culture for 7-14 days and count the number of neurospheres.

In Vivo Xenograft Studies
  • Subcutaneously inject neuroblastoma cells (e.g., 1x10⁷ SK-N-BE(2) cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer CUDC-907 orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg daily).[3]

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot).

G Inject NB Cells Inject NB Cells Tumor Growth Tumor Growth Inject NB Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat (CUDC-907/Vehicle) Treat (CUDC-907/Vehicle) Randomize Mice->Treat (CUDC-907/Vehicle) Monitor Tumor Volume & Weight Monitor Tumor Volume & Weight Treat (CUDC-907/Vehicle)->Monitor Tumor Volume & Weight Excise Tumors for Analysis Excise Tumors for Analysis Monitor Tumor Volume & Weight->Excise Tumors for Analysis

Caption: In vivo xenograft study workflow.

Mechanisms of Resistance

While CUDC-907 has shown significant preclinical promise, understanding potential resistance mechanisms is crucial for its clinical development. Studies in other cancer types, such as pancreatic cancer, suggest that long-term treatment with CUDC-907 may lead to the compensatory activation of the mTOR and MEK/ERK signaling pathways.[6][7] This suggests that combination therapies targeting these escape pathways could be a strategy to overcome resistance.

Clinical Development

Preclinical findings have paved the way for clinical investigations of CUDC-907. A phase 1 trial (NCT01742988) has been conducted in adults with relapsed or refractory lymphoma and multiple myeloma.[8] Of particular relevance to pediatrics, a phase 1 study (NCT02909777) has evaluated CUDC-907 in children and young adults with relapsed or refractory solid tumors, including neuroblastoma, CNS tumors, and lymphoma.[9][10][11] An expansion cohort in this study is planned to further evaluate the recommended phase 2 dose in patients with MYCN-amplified neuroblastoma.[12]

Conclusion

CUDC-907 is a promising therapeutic agent for neuroblastoma with a well-defined dual mechanism of action targeting both epigenetic and key survival signaling pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo, particularly through the downregulation of the critical oncogene MYCN and the inhibition of cancer stem-like properties. The data summarized in this guide provide a strong rationale for the continued clinical investigation of CUDC-907 as a single agent or in combination with other therapies for the treatment of high-risk and relapsed/refractory neuroblastoma. The detailed protocols provided herein serve as a resource for researchers to further explore the therapeutic potential of this novel dual inhibitor.

References

Fimepinostat's Disruption of the Cancer Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibitory action disrupts critical oncogenic signaling pathways, leading to potent anti-proliferative effects in a wide range of hematological and solid tumors.[3][4] A key mechanism contributing to its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell division and promoting apoptosis.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Mechanism of Action: Dual Inhibition of PI3K and HDAC

This compound was rationally designed to simultaneously target two critical pathways frequently dysregulated in cancer.[7] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Histone deacetylases (HDACs) are epigenetic modifiers that play a crucial role in the regulation of gene expression, including genes involved in cell cycle control and apoptosis.[8] By inhibiting both PI3K and HDACs, this compound exerts a synergistic anti-tumor effect that is often more potent than targeting either pathway alone.[6][8]

The primary mechanism by which this compound induces cell cycle arrest involves the modulation of key cell cycle regulatory proteins. A consistent finding across multiple cancer cell types is the induction of G2/M phase arrest.[5][6] This is often accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of critical G2/M transition proteins such as Cyclin B1 and Cdc2 (CDK1).[4][5] Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-Myc, a key driver of cell proliferation and a master regulator of cell cycle progression.[5][9]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The effect of this compound on cell cycle distribution has been quantified in various cancer cell lines using flow cytometry. The following tables summarize the dose-dependent effects of this compound on cell cycle progression.

Table 1: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma (HCC) Cells

Cell LineThis compound Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
SMMC-7721 0 (Control)Data not available in textData not available in textData not available in text[5]
5Data not available in textData not available in textIncreased[5]
15Data not available in textData not available in textIncreased[5]
30Data not available in textData not available in textIncreased[5]
60Data not available in textData not available in textIncreased[5]
HuH-7 0 (Control)Data not available in textData not available in textData not available in text[5]
5Data not available in textData not available in textIncreased[5]
15Data not available in textData not available in textIncreased[5]
30Data not available in textData not available in textIncreased[5]
60Data not available in textData not available in textIncreased[5]

Note: The referenced study presented this data graphically, showing a concentration-dependent increase in the G2/M phase population. Precise percentages were not provided in the text.

Table 2: Effect of this compound on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells

Cell LineThis compound Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Various ESCC cell lines 10DecreasedData not available in textIncreased[10]
30DecreasedData not available in textIncreased[10]

Note: The referenced study observed a dose-dependent increase in G2/M phase arrest after 12 hours of exposure, with a corresponding decrease in the G0/G1 population. Specific cell line data and percentages were presented in a figure.

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins

Cancer TypeCell LineThis compound TreatmentProteinChange in ExpressionReference
Hepatocellular CarcinomaSMMC-7721, HuH-724h treatmentp21 (CDKN1A)Markedly Upregulated[5]
Cyclin D1Downregulated[5]
Lung CancerNot specifiedNot specifiedCdc25CReduced[4]
Cdc2Reduced[4]
Cyclin B1Reduced[4]
p21Elevated[4]
Small Cell Lung CancerVarious24h treatmentp21Significantly Induced[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced G2/M Arrest

Fimepinostat_Signaling_Pathway cluster_targets Molecular Targets cluster_downstream Downstream Effects This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits AKT AKT PI3K->AKT activates cMyc c-Myc Downregulation HDAC->cMyc regulates expression p21 p21 (CDKN1A) Upregulation AKT->p21 inhibits AKT->cMyc stabilizes CyclinB1_Cdc2 Cyclin B1 / Cdc2 Downregulation p21->CyclinB1_Cdc2 inhibits cMyc->CyclinB1_Cdc2 promotes G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdc2->G2M_Arrest promotes G2/M transition

Caption: this compound's dual inhibition of PI3K and HDAC leads to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Seed Cancer Cells treatment Treat with this compound (various concentrations) for 24 hours start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with 70% Ethanol (overnight at -20°C) wash_pbs->fixation wash_facs Wash with FACS Buffer fixation->wash_facs staining Resuspend in Staining Buffer (containing Propidium Iodide/DAPI and RNase) wash_facs->staining incubation Incubate at Room Temperature (in the dark) staining->incubation analysis Analyze by Flow Cytometry incubation->analysis

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Treat Cells with this compound lysis Lyse Cells and Quantify Protein start->lysis sds_page Separate Proteins by SDS-PAGE lysis->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p21, anti-Cyclin B1) blocking->primary_ab wash_blot Wash Membrane primary_ab->wash_blot secondary_ab Incubate with HRP-conjugated Secondary Antibody wash_blot->secondary_ab detection Detect with Chemiluminescence Reagent wash_blot->detection secondary_ab->wash_blot repeat washes imaging Image and Quantify Bands detection->imaging

Caption: Workflow for analyzing cell cycle protein expression by Western blot.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from a study on this compound in hepatocellular carcinoma cells.[12]

Materials:

  • Cancer cell lines (e.g., SMMC-7721, HuH-7)

  • This compound (CUDC-907)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Sodium Citrate Buffer (containing 0.1% Triton X-100, 100 µg/ml RNase A)

  • DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI) staining solution

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound (e.g., 0, 5, 15, 30, 60 nM) for 24 hours.[5]

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

  • Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,200 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 300 µl of sodium citrate buffer containing RNase A and DAPI (or PI).[12]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Use appropriate software (e.g., ModfitLT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis of Cell Cycle Proteins

This is a general protocol for the analysis of proteins such as p21, Cyclin B1, and Cdc2.

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for p21, Cyclin B1, Cdc2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound effectively induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell models. This is achieved through its dual inhibitory action on PI3K and HDAC, leading to the upregulation of p21 and the downregulation of key G2/M transition proteins like Cyclin B1 and Cdc2, as well as the oncogenic driver c-Myc. The provided data and protocols offer a comprehensive resource for researchers investigating the cell cycle-dependent anti-tumor effects of this compound and can serve as a foundation for further preclinical and clinical studies. The consistent induction of G2/M arrest highlights a key aspect of this compound's mechanism of action and underscores its therapeutic potential in oncology.

References

Fimepinostat: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (formerly CUDC-907) is a potent, orally bioavailable small molecule that represents a significant advancement in targeted cancer therapy through its novel dual mechanism of action. It is a first-in-class inhibitor of both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibition disrupts critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a synthetic thienopyrimidine derivative.[4] Its chemical identity and core physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide[1]
Synonyms CUDC-907[1]
CAS Number 1339928-25-4[1]
Chemical Formula C₂₃H₂₄N₈O₄S[1]
Molecular Weight 508.55 g/mol [1]
SMILES O=C(C1=CN=C(N(CC2=CC3=NC(C4=CC=C(OC)N=C4)=NC(N5CCOCC5)=C3S2)C)N=C1)NO[1]
Solubility DMSO: 102 mg/mL (200.57 mM), Water: Insoluble, Ethanol: Insoluble[1]
Predicted Water Solubility 0.0153 mg/mL
Predicted logP 2.59
Predicted pKa (Strongest Acidic) 9.24
Predicted pKa (Strongest Basic) 3.36

Pharmacological Properties and In Vitro Efficacy

This compound is a potent inhibitor of Class I PI3K enzymes and Class I and II HDAC enzymes. Its inhibitory activity has been quantified against a panel of isoforms and in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound (IC50 values)

Target ClassSpecific TargetIC50 (nM)Reference(s)
PI3K (Class I) PI3Kα19[5]
PI3Kβ54[5]
PI3Kδ39[5]
HDAC (Class I) HDAC11.7[5]
HDAC25.0[5]
HDAC31.8[5]
HDAC (Class II) HDAC102.8[5]

Table 3: this compound Activity in Cancer Cell Lines (IC50 values)

Cancer TypeCell LineIC50 (nM)Reference(s)
Multiple MyelomaRPMI-8226<100
Pancreatic CancerAsPC-1<100
Non-Small Cell LungA549<100
Colon CancerHCT116<100

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and HDAC-mediated epigenetic regulation.

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[2] By inhibiting PI3K, this compound prevents the downstream activation of AKT and mTOR, leading to a reduction in protein synthesis and cell proliferation.[2]

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. This compound's inhibition of HDACs results in increased histone acetylation, leading to the re-expression of these tumor suppressor genes and the induction of apoptosis.

A key downstream effector of this dual inhibition is the oncoprotein MYC. Inhibition of PI3K enhances the degradation of MYC protein, while HDAC inhibition represses MYC gene expression.[6] This dual-pronged attack on MYC is a critical component of this compound's anti-tumor activity.

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MYC_Protein MYC Protein AKT->MYC_Protein Inhibits Degradation S6K p70S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis This compound This compound This compound->PI3K HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Deacetylation MYC_Gene MYC Gene HDAC->MYC_Gene Represses Transcription Acetylated_Histones Acetylated Histones Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression MYC_Gene->MYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation

This compound's dual inhibition of PI3K and HDAC signaling pathways.

Pharmacokinetics

In a Phase 1 clinical trial, this compound administered orally at a dose of 60 mg on a 5 days on/2 days off schedule resulted in a maximum plasma concentration (Cmax) of 11 ng/mL, which corresponds to a plasma concentration of 22 nM.[7] Preclinical studies in murine models have indicated that this compound has a long half-life in tumors.[5]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plates treat Treat with this compound (or vehicle) start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

References

CUDC-907: A Dual-Targeted Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, immune evasion, and therapeutic resistance. CUDC-907 (Fimepinostat), a first-in-class, orally bioavailable small molecule, offers a novel therapeutic strategy by simultaneously targeting two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual inhibition not only exerts direct cytotoxic effects on tumor cells but also modulates the complex cellular and acellular components of the TME. This technical guide provides a comprehensive overview of the preclinical and clinical data on CUDC-907's impact on the TME, with a focus on its mechanism of action, effects on immune cell populations, cytokine and chemokine profiles, and preliminary insights into its influence on the extracellular matrix.

Introduction: The Rationale for Dual PI3K and HDAC Inhibition

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, are crucial for gene expression patterns that drive tumorigenesis.[2] HDACs can deacetylate both histone and non-histone proteins, influencing chromatin structure and the function of key oncogenic proteins. The synergistic anti-cancer activity of targeting both pathways has been observed in preclinical and clinical studies, providing a strong rationale for the development of dual inhibitors like CUDC-907.[2][3] By targeting both pathways, CUDC-907 has the potential to induce synthetic lethality in cancer cells and overcome resistance mechanisms associated with single-agent therapies.[4]

Mechanism of Action: A Multi-pronged Assault on Cancer

CUDC-907 is designed to inhibit Class I PI3K isoforms (α, β, δ) and Class I and II HDACs.[4][5] This dual activity leads to the disruption of multiple oncogenic signaling networks.[6]

Inhibition of PI3K and HDAC Enzymes

CUDC-907 exhibits potent inhibitory activity against both PI3K and HDAC enzymes at nanomolar concentrations.

Target IC50 (nM) Reference(s)
PI3K Isoforms
PI3Kα19[5]
PI3Kβ54[5]
PI3Kδ39[5]
HDAC Isoforms
HDAC11.7[5]
HDAC25.0[5]
HDAC31.8[5]
HDAC102.8[5]
Downstream Signaling Consequences

The dual inhibition of PI3K and HDACs by CUDC-907 leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT JAK JAK PI3K->JAK MEK MEK PI3K->MEK mTOR mTOR AKT->mTOR cMyc_protein c-Myc Protein mTOR->cMyc_protein Stabilization HDAC HDAC Ac Acetylation HDAC->Ac Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylation Ac->Histones Ac->NonHistone cMyc_transcription c-Myc Transcription Histones->cMyc_transcription Repression STAT STAT JAK->STAT GeneExpression Altered Gene Expression STAT->GeneExpression ERK ERK MEK->ERK ERK->GeneExpression cMyc_protein->GeneExpression cMyc_transcription->cMyc_protein Cell Cycle Arrest Cell Cycle Arrest (G2/M) GeneExpression->Cell Cycle Arrest Apoptosis Apoptosis GeneExpression->Apoptosis Decreased Proliferation Decreased Proliferation GeneExpression->Decreased Proliferation CUDC907 CUDC-907 CUDC907->PI3K Inhibits CUDC907->HDAC Inhibits G cluster_workflow Western Blot Workflow start Cell/Tissue Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Fimepinostat (CUDC-907): A Dual HDAC and PI3K Inhibitor for Pediatric Brain Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fimepinostat (formerly CUDC-907) is an orally bioavailable small molecule that represents a promising therapeutic strategy for difficult-to-treat pediatric brain tumors. As a first-in-class dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), this compound targets two critical pathways implicated in the tumorigenesis of various pediatric central nervous system (CNS) malignancies, including diffuse intrinsic pontine glioma (DIPG), medulloblastoma, and high-grade gliomas. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for researchers and drug development professionals working on novel therapies for pediatric brain tumors.

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of Class I and II HDACs and Class I PI3K isoforms. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metabolism.

  • HDAC Inhibition: By inhibiting HDAC enzymes, this compound promotes the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, leading to the transcriptional activation of tumor suppressor genes. Furthermore, HDAC inhibition can induce cell cycle arrest, differentiation, and apoptosis.[1]

  • PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in pediatric brain tumors, promoting cell growth, proliferation, and survival. This compound's inhibition of PI3Kα, PI3Kδ, and PI3Kβ isoforms effectively blocks this pathway, leading to decreased levels of phosphorylated Akt (p-Akt) and subsequent downstream effectors.[2][3]

  • MYC Downregulation: A key consequence of the dual inhibition of HDAC and PI3K is the significant downregulation of the MYC oncogene.[4][5] MYC is a critical driver of many pediatric brain tumors, and its suppression by this compound is a central component of the drug's anti-cancer activity.[6][7]

The synergistic effect of targeting both the epigenome and critical signaling pathways results in potent anti-tumor activity, as demonstrated in various preclinical models.[8]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a range of preclinical models of pediatric and other brain tumors. The following tables summarize the available quantitative data on its efficacy.

In Vitro Efficacy: Cell Viability (IC50/EC50)
Cell LineTumor TypeIC50/EC50 (nM)Citation
SU-DIPG-VIDIPGSubmicromolar (Panobinostat as a proxy for HDACi efficacy)[9]
SU-DIPG-XIIIDIPGSubmicromolar (Panobinostat as a proxy for HDACi efficacy)[9]
MB002 (PDX)Group 3 Medulloblastoma5.6 (LBH-589 as HDACi component)[10]
NGPNeuroblastomaNot Specified[5]
SH-SY5YNeuroblastomaNot Specified[5]
T98GGlioblastoma< 50[11]
A172Glioblastoma< 50[11]
U251Glioblastoma< 50[11]
U87Glioblastoma< 50[11]
U373Glioblastoma< 50[11]
HF2885Glioma0.7[12]
HF3013Glioma0.7[12]
In Vivo Efficacy: Tumor Growth Inhibition
Tumor ModelTreatmentTumor Growth InhibitionCitation
Glioblastoma XenograftThis compound (10 mg/kg)Significant[13]
MYC-driven Group 3 Medulloblastoma XenograftCUDC-907 + Cisplatin/RadiotherapySignificant[7]
Neuroblastoma 3D SpheroidCUDC-907Significant[5]
Small Cell Lung Cancer XenograftThis compound (70 mg/kg)Significant[14]
Hepatocarcinoma XenograftCUDC-907Significant[15]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from commercially available MTS assay kits and is suitable for determining the IC50 of this compound in pediatric brain tumor cell lines.[7][10]

Materials:

  • Pediatric brain tumor cell lines

  • 96-well cell culture plates

  • Complete growth medium

  • This compound (CUDC-907)

  • MTS reagent (e.g., from Promega)

  • Phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES) (if required by the kit)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Prepare the MTS solution according to the manufacturer's instructions. This typically involves mixing the MTS reagent with PMS/PES. Add 20 µL of the prepared MTS solution to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p-Akt and Acetylated Histones

This protocol is designed to assess the pharmacodynamic effects of this compound on its primary targets.[11][16]

Materials:

  • Treated and untreated cell or tumor lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-pan-Akt, anti-acetyl-Histone H3, anti-Histone H3

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and acetylated histones to total histones.

Orthotopic Xenograft Model of Pediatric Brain Tumors

This protocol provides a general framework for establishing and utilizing orthotopic patient-derived xenograft (PDOX) or cell-line-derived xenograft models to evaluate the in vivo efficacy of this compound.[16][17]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Pediatric brain tumor cells (patient-derived or cell lines)

  • Stereotactic injection apparatus

  • Anesthesia (e.g., isoflurane)

  • This compound formulation for oral gavage

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for tumor measurement (for subcutaneous models)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the pediatric brain tumor cells in a suitable buffer (e.g., PBS or Matrigel).

  • Stereotactic Intracranial Injection: Anesthetize the mice and secure them in the stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., cerebrum, cerebellum, or pons for DIPG models). Slowly inject the tumor cells (e.g., 1x10^5 to 5x10^5 cells in 2-5 µL) into the brain parenchyma.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing for neurological symptoms.

  • Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via oral gavage at the desired dose and schedule (e.g., daily or 5 days on/2 days off). The control group should receive the vehicle.

  • Efficacy Evaluation: Monitor tumor growth throughout the treatment period. The primary endpoint is typically overall survival. Tumor burden can be quantified by bioluminescence signal intensity. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Fimepinostat_Signaling_Pathway This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K inhibition HDAC HDAC This compound->HDAC inhibition PIP3 PIP3 PI3K->PIP3 Histones Histones HDAC->Histones deacetylation MYC MYC HDAC->MYC activation PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR pAkt->MYC activation Proliferation Cell Proliferation & Survival mTOR->Proliferation AcHistones Acetylated Histones Histones->AcHistones TumorSuppressorGenes Tumor Suppressor Genes AcHistones->TumorSuppressorGenes activation CellCycle Cell Cycle Progression TumorSuppressorGenes->CellCycle inhibition Apoptosis Apoptosis TumorSuppressorGenes->Apoptosis induction MYC->CellCycle MYC->Proliferation CellCycle->Proliferation

Caption: this compound's dual inhibition of PI3K and HDAC converges on MYC suppression.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: Hypothesis Generation invitro In Vitro Studies start->invitro cell_viability Cell Viability Assays (IC50) invitro->cell_viability apoptosis Apoptosis Assays invitro->apoptosis western_blot_invitro Western Blot (p-Akt, Ac-Histones, MYC) invitro->western_blot_invitro invivo In Vivo Studies cell_viability->invivo apoptosis->invivo western_blot_invitro->invivo xenograft Orthotopic Xenograft Model invivo->xenograft efficacy Efficacy Studies (Tumor Growth, Survival) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity pd_analysis Pharmacodynamic Analysis efficacy->pd_analysis end End: Clinical Trial Candidate pd_analysis->end

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

This compound (CUDC-907) is a promising dual inhibitor of HDAC and PI3K with demonstrated preclinical activity against various pediatric brain tumors. Its mechanism of action, centered on the suppression of the PI3K/Akt/mTOR pathway and downregulation of MYC, provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to advance novel therapeutic strategies for children with brain cancer. Further clinical investigation, such as the ongoing PNOC016 trial, is crucial to determine the safety and efficacy of this compound in this patient population.[2][8][18][19]

References

Methodological & Application

Application Notes: CUDC-907 Dose-Response Analysis in Small Cell Lung Cancer (SCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor with limited therapeutic options.[1][2] Emerging research has identified the phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways as critical for SCLC cell proliferation and survival.[1][2] CUDC-907, a first-in-class dual inhibitor of PI3K and HDAC, has shown significant single-agent activity in SCLC cell lines, presenting a promising therapeutic strategy.[1][2] This document provides detailed protocols for analyzing the dose-response of SCLC cell lines to CUDC-907 and summarizes the key findings from preclinical studies.

Mechanism of Action

CUDC-907 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways. As a PI3K inhibitor, it blocks the PI3K/AKT/mTOR signaling cascade, which is frequently activated in SCLC and plays a crucial role in cell growth and survival.[1] As an HDAC inhibitor, it leads to the accumulation of acetylated histones, altering gene expression and inducing cell cycle arrest and apoptosis.[3] Specifically, CUDC-907 has been shown to inhibit PI3Kα with an IC50 of 19 nM and HDACs 1, 2, 3, and 10 with IC50 values of 1.7 nM, 5 nM, 1.8 nM, and 2.8 nM, respectively.[4]

In SCLC, treatment with CUDC-907 has been demonstrated to downregulate MYC paralogs and FoxM1, induce G1 cell-cycle arrest, and impair DNA double-strand break (DSB) repair capacity.[1][2] This multi-faceted mechanism of action contributes to its potent anti-proliferative effects.[1]

Data Presentation

CUDC-907 IC50 Values in SCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Studies have shown that SCLC cell lines are highly sensitive to CUDC-907, with IC50 values in the low nanomolar range.[1][3] The following table summarizes the IC50 values of CUDC-907 in a panel of SCLC cell lines after a 3-day treatment, as determined by the CellTiter-Glo Luminescent Cell Viability Assay.[1]

SCLC Cell LineIC50 (nM)
H698.7
H8212.4
H1469.8
H20911.2
H52615.6
H8897.5
DMS5310.5
DMS11413.1

Note: These values are indicative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SCLC Cell Lines

1. Materials:

  • SCLC cell lines (e.g., H69, H82, H146)

  • Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA (0.25%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

2. Procedure:

  • Culture SCLC cell lines in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • For adherent cell lines, subculture when they reach 80-90% confluency. For suspension cell lines, subculture every 2-3 days.

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

  • Seed the cells into new flasks at the desired density.

  • Routinely test cells for mycoplasma contamination.[5]

Protocol 2: Dose-Response Analysis using CellTiter-Glo® Luminescent Cell Viability Assay

1. Materials:

  • SCLC cells

  • CUDC-907 (stock solution in DMSO)

  • 96-well clear bottom white plates

  • Complete RPMI-1640 medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

2. Procedure:

  • Seed SCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of CUDC-907 in complete medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest CUDC-907 concentration.

  • Add 100 µL of the diluted CUDC-907 or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.

  • Determine the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism.[2]

Visualizations

Signaling Pathway of CUDC-907 in SCLC

CUDC907_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MYC MYC AKT->MYC Activates FoxM1 FoxM1 AKT->FoxM1 Activates CellCycle Cell Cycle Progression mTOR->CellCycle Promotes HDAC HDAC Histones_A Acetylated Histones HDAC->Histones_A Deacetylates Histones_D Deacetylated Histones Histones_A->Histones_D p21 p21 Histones_A->p21 Upregulates MYC->CellCycle Promotes DNARepair DNA Repair FoxM1->DNARepair Promotes p21->CellCycle Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to DNARepair->Apoptosis Inhibition leads to CUDC907 CUDC-907 CUDC907->PI3K Inhibits CUDC907->HDAC Inhibits CUDC907->MYC Downregulates CUDC907->FoxM1 Downregulates

Caption: CUDC-907 inhibits PI3K and HDAC, leading to cell cycle arrest and apoptosis.

Experimental Workflow for CUDC-907 Dose-Response Analysis

CUDC907_Workflow Start Start: SCLC Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 PrepareDrug Prepare CUDC-907 Serial Dilutions Incubate1->PrepareDrug Treat Treat Cells with CUDC-907 Incubate1->Treat PrepareDrug->Treat Incubate2 Incubate 72h Treat->Incubate2 AddReagent Add CellTiter-Glo Reagent Incubate2->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Analyze Data: Dose-Response Curve & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining CUDC-907 dose-response in SCLC cell lines.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt Following Fimepinostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] this compound exerts its anti-neoplastic activity by inhibiting PI3K, thereby preventing the downstream phosphorylation and activation of Akt.[1][5] Western blot analysis is a fundamental technique to quantify the reduction in phosphorylated Akt (p-Akt) levels, providing a direct measure of this compound's on-target efficacy.

This document provides detailed protocols for the immunodetection of phosphorylated Akt at key residues (Serine 473 and Threonine 308) and total Akt in cell lysates after treatment with this compound.

Signaling Pathway and Drug Mechanism

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[6][7] this compound inhibits PI3K, thus blocking the production of PIP3 and subsequent phosphorylation and activation of Akt.

Fimepinostat_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 This compound This compound This compound->PI3K Inhibits p_Akt_Thr308 p-Akt (Thr308) Akt->p_Akt_Thr308 p_Akt_Ser473_Thr308 Active p-Akt (Ser473, Thr308) p_Akt_Thr308->p_Akt_Ser473_Thr308 mTORC2 mTORC2 mTORC2->p_Akt_Thr308 Phosphorylates (Ser473) PDK1->Akt Phosphorylates (Thr308) Downstream_Effects Cell Survival, Proliferation, Growth p_Akt_Ser473_Thr308->Downstream_Effects Promotes Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

References

Fimepinostat in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in clinically relevant tumor models.

Introduction to this compound

This compound is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways.[1][2] By inhibiting both PI3K and HDAC enzymes, this compound can induce cell cycle arrest, and apoptosis, and suppress the expression of key oncogenes such as MYC.[3] Its dual mechanism of action makes it a promising therapeutic agent for a variety of hematological and solid tumors.[4][5] PDX models, which are generated by implanting patient tumor tissue directly into immunodeficient mice, are considered highly translational as they retain the histopathological and genetic characteristics of the original human tumor.[6] This makes them an invaluable tool for the preclinical evaluation of novel cancer therapeutics like this compound.

This compound's Mechanism of Action

This compound exerts its anti-tumor effects by concurrently inhibiting the PI3K/AKT/mTOR signaling pathway and the activity of Class I and II histone deacetylases.[4] The inhibition of PI3K leads to reduced phosphorylation and activation of AKT, a key downstream effector, which in turn dampens the entire signaling cascade responsible for cell growth, proliferation, and survival.[7] Simultaneously, HDAC inhibition by this compound results in the accumulation of acetylated histones, leading to a more open chromatin structure and the altered expression of genes involved in cell cycle regulation and apoptosis.[8] A significant consequence of this dual inhibition is the downregulation of the MYC oncogene, a critical driver in many cancers.[3][4]

Fimepinostat_Mechanism This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits Acetylated_Histones Acetylated Histones This compound->Acetylated_Histones increases Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT activates MYC_Protein MYC Protein PI3K->MYC_Protein stabilizes via ubiquitin-mediated degradation Histones Histones HDAC->Histones deacetylates MYC_Transcription MYC Gene Transcription HDAC->MYC_Transcription represses mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Histones->MYC_Transcription regulates Acetylated_Histones->MYC_Transcription activates MYC_Protein->Cell_Growth promotes

Caption: this compound's dual-inhibition signaling pathway.

Data Presentation: Efficacy of this compound in PDX Models

The following tables summarize the available data on the in vivo efficacy of this compound in various PDX models.

PDX ModelCancer TypeThis compound Dose & ScheduleObserved EfficacyReference
LuCaP 145.1 & LuCaP 208.1Neuroendocrine Prostate Cancer (NEPC)75 mg/kg, oral gavage, daily for up to 3.5 weeksSignificantly inhibits tumor growth.[3]
LuCaP 35CRCastration-Resistant Prostate Cancer (CRPC)75 mg/kg, oral gavage, daily for up to 3.5 weeksInhibits tumor growth.[9]
SCLC PDXSmall Cell Lung Cancer (SCLC)Not specifiedEffective single-agent treatment.[3]
Daudi XenograftBurkitt's Lymphoma100 mg/kg, oral administrationTumor stasis observed.[1]
Ewing Sarcoma XenograftEwing Sarcoma75 mg/kg, oral gavage, 4 days/week for 4 weeksDelayed tumor growth; mean tumor volume reduced by half after 29 days.[2]
Double-Hit Lymphoma XenograftDiffuse Large B-Cell Lymphoma (DLBCL)Not specified (in combination with venetoclax)Nearly 100% tumor growth inhibition.[10]
In Vitro ModelCancer TypeThis compound IC₅₀Reference
PI3Kα-19 nM[1]
PI3Kβ-54 nM[1]
PI3Kδ-39 nM[1]
HDAC1-1.7 nM[1]
HDAC2-5.0 nM[1]
HDAC3-1.8 nM[1]
HDAC10-2.8 nM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Establishment and Maintenance of PDX Models

This protocol outlines the general procedure for establishing and passaging PDX tumors in immunodeficient mice.

PDX_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunodeficient Mice (P0) Patient_Tumor->Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Implantation->Tumor_Growth_Monitoring Harvesting Harvesting of P0 Tumors Tumor_Growth_Monitoring->Harvesting Passaging Tumor Fragmentation & Re-implantation (P1, P2...) Harvesting->Passaging Cryopreservation Cryopreservation of Tumor Fragments Harvesting->Cryopreservation Passaging->Tumor_Growth_Monitoring Characterization Tumor Characterization (Histology, Genomics) Passaging->Characterization Efficacy_Studies Expansion for Efficacy Studies Passaging->Efficacy_Studies

Caption: General workflow for PDX model establishment.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Surgical instruments (scalpels, forceps).

  • Growth media (e.g., DMEM/F12) with antibiotics.

  • Matrigel (optional).

  • Anesthesia.

Protocol:

  • Tumor Tissue Preparation:

    • Wash the fresh tumor tissue with sterile PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (1-3 mm³).

    • (Optional) Mix tumor fragments with Matrigel to enhance engraftment.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor.

    • Remove any necrotic tissue and prepare the tumor for re-implantation into new mice as described in step 1.

  • Cryopreservation:

    • Cut a portion of the tumor into small fragments.

    • Freeze the fragments in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

This compound Dosing and Tumor Growth Inhibition Study

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³).

  • This compound (CUDC-907).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • Calipers.

Protocol:

  • Animal Randomization:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound to the treatment group via oral gavage according to the specified dose and schedule (e.g., 75 mg/kg, daily).

    • Administer the vehicle alone to the control group.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor volumes and mouse body weights two to three times per week.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Monitor for signs of toxicity, such as significant body weight loss.

Western Blot Analysis of PDX Tumor Tissue

This protocol is for assessing the pharmacodynamic effects of this compound on the PI3K/AKT and HDAC pathways in PDX tumor tissue.

Materials:

  • PDX tumor tissue (from treated and control mice).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-acetyl-Histone H3, anti-total Histone H3, anti-MYC, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Protein Extraction:

    • Homogenize frozen PDX tumor tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8][11]

Immunohistochemistry (IHC) for Ki67 in PDX Tumors

This protocol is for assessing the effect of this compound on tumor cell proliferation.

IHC_Workflow Tumor_Tissue Paraffin-Embedded PDX Tumor Tissue Sectioning Sectioning Tumor_Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-Ki67) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging

Caption: Workflow for Ki67 Immunohistochemistry.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.

  • Xylene and graded ethanol series.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%).

  • Blocking serum.

  • Primary antibody (anti-Ki67).

  • Biotinylated secondary antibody and ABC reagent, or a polymer-based detection system.

  • DAB substrate-chromogen solution.

  • Hematoxylin counterstain.

  • Mounting medium.

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.[12]

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking:

    • Block non-specific antibody binding with a blocking serum.

  • Antibody Incubation:

    • Incubate the sections with the primary anti-Ki67 antibody.

    • Wash and incubate with a biotinylated secondary antibody followed by ABC reagent, or with a polymer-based secondary antibody.

  • Detection and Counterstaining:

    • Visualize the antibody binding with a DAB substrate, which produces a brown precipitate.

    • Counterstain the sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

  • Analysis:

    • Quantify the percentage of Ki67-positive cells by manual counting or using image analysis software.[13]

References

Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the use of Fimepinostat (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in preclinical in vivo mouse studies.

Introduction

This compound is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways: the PI3K/AKT/mTOR signaling cascade and HDAC-mediated epigenetic regulation.[1][2] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.[1][2] These notes offer a summary of treatment schedules and detailed methodologies for researchers utilizing this compound in murine cancer models.

Data Presentation: this compound In Vivo Treatment Regimens

The following table summarizes various this compound treatment schedules and their efficacy in different mouse cancer models. This allows for easy comparison of dosing strategies across various studies.

Mouse ModelCancer TypeCell Line / PDXDose (mg/kg)Administration RouteDosing ScheduleKey Findings
XenograftSmall Cell Lung Cancer (SCLC)Platinum-resistant mouse SCLC cell lines (B37R, EN84R), human cell line (NCI-H209), PDX lines (PDX102, PDX109)70Oral GavageDaily for 28 days or until tumor reached ethical endpointSignificantly reduced tumor growth in all models tested.[3]
XenograftDiffuse Large B-cell Lymphoma (DLBCL)SU-DHL4100OralNot specifiedCaused tumor regression or stasis.[4]
XenograftNon-Small Cell Lung Cancer (NSCLC)KRAS-mutant A549100OralNot specifiedCaused tumor stasis.[4]
XenograftHepatocellular Carcinoma (HCC)SMMC-7721300Intragastric AdministrationThree times a week for 18 daysSignificantly suppressed the growth of HCC tumors.[5]
XenograftAcute Myeloid Leukemia (AML)MV4-11100Not specified8 days of treatment, 4-day break, then 6 additional days of treatmentEnhanced the efficacy of venetoclax.
XenograftB-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)MH/NRAS (G12D) mouse modelNot specifiedNot specifiedNot specifiedSignificantly suppressed tumor growth and spread, leading to a longer lifespan.[6]
XenograftNon-Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM)Not specified100OralNot specifiedInduced apoptosis and inhibited cancer cell proliferation.[7]

Experimental Protocols

This compound Formulation for Oral Administration

a) Suspension in Carboxymethylcellulose Sodium (CMC-Na):

A common method for preparing this compound for oral gavage is as a suspension in 1% CMC-Na.

  • Materials:

    • This compound (CUDC-907) powder

    • 1% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare a 1% CMC-Na solution by dissolving CMC-Na in sterile water.

    • Gradually add the this compound powder to the 1% CMC-Na solution while vortexing to create a homogenous suspension.

    • For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of 1% CMC-Na solution.[7]

    • If necessary, sonicate the suspension to ensure uniform particle size.

    • Prepare the suspension fresh daily before administration.

b) Solubilization in a Multi-component Vehicle:

For studies requiring a solubilized formulation, the following vehicle can be used.

  • Materials:

    • This compound (CUDC-907) powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile deionized water (ddH₂O)

    • Sterile conical tubes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

    • For a 1 mL final working solution, mix the components in the following order:

      • 400 µL of PEG300

      • 50 µL of the 100 mg/mL this compound in DMSO stock solution. Mix until clear.

      • 50 µL of Tween 80. Mix until clear.

      • 500 µL of ddH₂O.

    • This formulation should be used immediately after preparation.

Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous tumor model in immunodeficient mice.

  • Materials:

    • Cancer cell line of interest

    • Appropriate cell culture medium

    • Phosphate-buffered saline (PBS)

    • Matrigel (optional, can improve tumor take rate)

    • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)

    • Syringes and needles (27-30 gauge)

    • Calipers

  • Procedure:

    • Culture the selected cancer cells to 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10⁶ cells/mouse).[8]

    • (Optional) Mix the cell suspension 1:1 with Matrigel on ice.

    • Anesthetize the mouse according to approved institutional protocols.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 150-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[3]

    • Randomize the mice into treatment and control groups.

Oral Gavage Administration of this compound

This protocol describes the standard procedure for administering this compound via oral gavage.

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized oral gavage needle (feeding needle)

    • Syringe

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

    • Monitor the mouse for any signs of distress after administration.

Mandatory Visualizations

This compound Dual Inhibition Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously inhibiting Class I PI3K enzymes and Class I and II HDACs. This dual action leads to the downregulation of the PI3K/AKT/mTOR pathway and epigenetic modifications that promote the expression of tumor suppressor genes.

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental_Workflow CellCulture 1. Cancer Cell Culture Xenograft 2. Subcutaneous Xenograft Implantation CellCulture->Xenograft TumorGrowth 3. Tumor Growth Monitoring Xenograft->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. This compound Treatment Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: Workflow for a this compound in vivo efficacy study.

References

Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis with Fimepinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3][4] This dual inhibition disrupts critical cellular pathways, including the PI3K-AKT-mTOR signaling cascade, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2][3][5] Flow cytometry is a powerful technique for quantifying apoptosis. The Annexin V and propidium iodide (PI) staining method is a widely used flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] This document provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI flow cytometry.

Mechanism of Action of this compound in Apoptosis Induction

This compound exerts its pro-apoptotic effects through a multi-faceted mechanism:

  • PI3K Inhibition: By inhibiting PI3K, this compound blocks the activation of the downstream pro-survival AKT/mTOR pathway.[2][3]

  • HDAC Inhibition: Inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]

  • Combined Effect: The dual inhibition leads to a synergistic anti-tumor effect, potently inducing apoptosis.[1][2][4] Studies have shown that this compound treatment can lead to the activation of caspases (like caspase-3) and the downregulation of the anti-apoptotic protein Bcl-2.[8]

Principle of Annexin V and PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6]

Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[7]

By using both Annexin V and PI, we can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation).

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in Hepatocellular Carcinoma (HCC) cell lines, as determined by Annexin V/PI flow cytometry.

Cell LineThis compound Concentration (nM)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
SMMC-7721 0 (Control)362.11.53.6
5364.82.37.1
15368.24.512.7
303615.67.823.4
603625.112.337.4
HuH-7 0 (Control)361.81.23.0
5363.51.95.4
15366.73.810.5
303612.46.218.6
603621.710.131.8

Data adapted from a study on HCC cells.[9][10][11]

Experimental Protocols

Materials
  • This compound (CUDC-907)

  • Cell line of interest (e.g., SMMC-7721, HuH-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6][9]

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • Cell Culture: Incubate the cells overnight to allow for attachment and recovery.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 15, 30, 60 nM).[9][10]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment Duration: Incubate the cells for the desired period to induce apoptosis (e.g., 24-48 hours). A 36-hour incubation was used to generate the data above.[9][10]

Protocol for Annexin V and PI Staining
  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.[7][12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13] The exact volumes may vary depending on the kit manufacturer's instructions.[6][12]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6][12] Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.[12]

Visualizations

Fimepinostat_Mechanism_of_Action cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K HDACs HDACs This compound->HDACs AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of pro-survival signals Pro_apoptotic Pro-apoptotic genes (e.g., Bim) HDACs->Pro_apoptotic Upregulation Anti_apoptotic Anti-apoptotic genes (e.g., Bcl-2) HDACs->Anti_apoptotic Downregulation Pro_apoptotic->Apoptosis Anti_apoptotic->Apoptosis

Caption: this compound's dual inhibition of PI3K and HDAC pathways to induce apoptosis.

Flow_Cytometry_Workflow start Start: Seed Cells treatment Treat with this compound (0-60 nM for 36h) start->treatment harvest Harvest Cells (Suspension & Adherent) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min at RT in dark stain->incubate analyze Analyze on Flow Cytometer incubate->analyze

Caption: Experimental workflow for apoptosis analysis using this compound and flow cytometry.

Caption: Interpretation of Annexin V and PI staining in flow cytometry dot plots.

References

Fimepinostat: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimepinostat (also known as CUDC-907) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] By simultaneously targeting these two critical pathways, this compound effectively modulates the PI3K-AKT-mTOR signaling cascade, which is frequently dysregulated in various cancers.[1][2] This dual inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a compound of significant interest for oncological research and drug development.[3][4] this compound has been investigated in clinical trials for various hematological malignancies and solid tumors.[1][5][6]

These application notes provide detailed protocols for the solubilization and in vitro use of this compound, along with a summary of its chemical properties and mechanism of action.

Chemical Properties and Solubility

This compound is a thienopyrimidine derivative with the following chemical properties:

PropertyValueSource(s)
Molecular Formula C23H24N8O4S[1][7][4]
Molecular Weight 508.55 g/mol [1][7][4]
CAS Number 1339928-25-4[1][4][8]
Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3][4][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3]

SolventSolubility (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 102200.57Use fresh, anhydrous DMSO.[3][4]
DMSO 87171.07-[9]
DMSO 43.7586.03May require ultrasonication and warming to 60°C.[10]
Water InsolubleInsoluble-[3][4][9]
Ethanol InsolubleInsoluble-[3][4]
DMF 59.83May require ultrasonication.[10]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound for the desired volume and concentration (10 mM). For 1 mL of a 10 mM stock solution, 5.086 mg of this compound is needed.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[10]

  • Alternatively, or in addition to sonication, the solution can be warmed to 60°C in a water bath to aid dissolution.[10]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 1 year).[3]

G cluster_workflow This compound Stock Solution Workflow start Start: this compound Powder & Anhydrous DMSO weigh 1. Weigh this compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check_sol Fully Dissolved? dissolve->check_sol sonicate_warm 4. Sonicate and/or Warm to 60°C check_sol->sonicate_warm No aliquot 5. Aliquot into Sterile Tubes check_sol->aliquot Yes sonicate_warm->dissolve store 6. Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Workflow for preparing this compound stock solution.

Cell-Based Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using a commercially available assay like CellTiter-Glo®.

Materials:

  • Cancer cell line of interest (e.g., human Glioma cells)[3]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well, flat-bottom plates (clear or white-walled for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired time period (e.g., 72 hours).[3]

  • After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for PI3K/AKT Pathway Inhibition

This protocol provides a method to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line (e.g., AsPC-1, Capan-1)[10]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[10]

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Mechanism of Action and Signaling Pathway

This compound is a dual inhibitor of Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ) and Class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10).[3][10] Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as AKT and mTOR.[2][5] This leads to the suppression of cell growth, proliferation, and survival. Simultaneously, HDAC inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]

G cluster_pathway This compound Signaling Pathway cluster_pi3k PI3K Pathway cluster_hdac HDAC Pathway This compound This compound (CUDC-907) pi3k PI3K This compound->pi3k inhibits hdac HDAC This compound->hdac inhibits pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates growth Cell Growth & Proliferation mtor->growth promotes histones Acetylated Histones hdac->histones deacetylates gene_expression Altered Gene Expression histones->gene_expression leads to apoptosis Apoptosis & Cell Cycle Arrest gene_expression->apoptosis induces

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

References

Application Notes and Protocols: Immunohistochemical Analysis of HDAC2 Expression in Fimepinostat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual activity allows this compound to simultaneously disrupt multiple oncogenic signaling pathways crucial for cancer cell proliferation, survival, and epigenetic regulation.[3] One of the key targets of this compound is Histone Deacetylase 2 (HDAC2), a member of the class I HDAC family.[4] HDAC2 is frequently overexpressed in various cancers and plays a critical role in transcriptional regulation by deacetylating histones, leading to a more condensed chromatin structure and repression of tumor suppressor genes.[5][6]

By inhibiting HDAC2, this compound is expected to increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7] Immunohistochemistry (IHC) is a vital tool for assessing the expression and localization of HDAC2 in tumor tissues, both at baseline and in response to treatment with this compound. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical detection of HDAC2 in formalin-fixed, paraffin-embedded (FFPE) tissues for researchers evaluating the pharmacodynamic effects of this compound.

Data Presentation

The following table summarizes representative quantitative data illustrating the expected effects of this compound on HDAC2 activity and downstream markers in a preclinical cancer model. This data is hypothetical and intended to serve as an example for presenting results from IHC analysis.

Treatment GroupHDAC2 Staining Intensity (Mean Optical Density)HDAC2 Positive Nuclei (%)Acetyl-Histone H3 (Lys9) Staining Intensity (Mean Optical Density)Acetyl-Histone H3 (Lys9) Positive Nuclei (%)
Vehicle Control0.75 ± 0.0885 ± 50.25 ± 0.0530 ± 8
This compound (Low Dose)0.72 ± 0.0983 ± 60.55 ± 0.0765 ± 7
This compound (High Dose)0.70 ± 0.1081 ± 70.85 ± 0.0992 ± 4

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the immunohistochemical analysis of HDAC2.

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC2 HDAC2 Histones Histones HDAC2->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin GeneTranscription Tumor Suppressor Gene Transcription AcetylatedHistones->GeneTranscription This compound This compound This compound->PI3K Inhibition This compound->HDAC2 Inhibition

Caption: this compound dual-inhibits PI3K and HDAC2 signaling pathways.

IHC_Workflow Start Start: FFPE Tissue Sections Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-HDAC2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Imaging & Analysis Dehydration->Imaging

References

Troubleshooting & Optimization

Fimepinostat Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. Here you will find troubleshooting guides and frequently asked questions to help optimize experimental design and minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that dually inhibits Class I PI3K and Class I and II HDAC enzymes.[1][2] This dual inhibition is designed to simultaneously target two critical oncogenic signaling pathways. The inhibition of the PI3K/AKT/mTOR pathway and HDAC enzymes can lead to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended Phase 2 dose (RP2D) of this compound?

A2: The recommended Phase 2 dose of this compound is 60 mg administered orally, once daily, on a "5 days on, 2 days off" schedule in 21-day cycles.[2]

Q3: What are the most common toxicities associated with this compound?

A3: In clinical trials, the most frequently reported drug-related adverse events were low-grade (Grade 1 and 2) diarrhea, fatigue, and nausea.[2]

Q4: What are the dose-limiting toxicities (DLTs) of this compound?

A4: Dose-limiting toxicities observed in the Phase 1 dose-escalation study were diarrhea and hyperglycemia.[3][4]

Q5: What are the common Grade 3 or higher adverse events?

A5: The most common Grade 3 or higher adverse events reported in clinical trials include thrombocytopenia, neutropenia, diarrhea, hyperglycemia, and fatigue.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high in vitro cytotoxicity in non-target cell lines Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration. Consider using a more selective PI3K or HDAC inhibitor as a control to dissect the contribution of each pathway to the observed toxicity.
Inconsistent results in HDAC or PI3K inhibition assays Reagent degradation, improper assay conditions.Ensure proper storage and handling of all reagents, including this compound. Verify the optimal enzyme and substrate concentrations for your specific assay conditions. Refer to the detailed experimental protocols below.
Difficulty in dissolving this compound Poor solubility in aqueous solutions.This compound is soluble in DMSO. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
High background in apoptosis assays Sub-optimal cell health or improper staining procedure.Ensure cells are healthy and not overly confluent before starting the experiment. Follow the Annexin V staining protocol carefully, including the washing steps, to minimize background staining.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) in Phase 1 Trial of this compound [3][4]

Dosing ScheduleDose Level (mg)Number of PatientsDLTs Observed
Once Daily6010Diarrhea (Grade 3)
Twice Weekly15012Hyperglycemia (Grade 3)
Three Times Weekly15015Hyperglycemia (Grade 3)
5 Days On / 2 Days Off607No DLTs

Table 2: Most Common Grade ≥3 Treatment-Related Adverse Events [3][4]

Adverse EventFrequency (n=44)Percentage
Thrombocytopenia920%
Neutropenia37%
Hyperglycemia37%
Diarrhea25%

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Cell culture medium

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6][7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][6][7]

  • Measure the absorbance at 570 nm using a microplate reader.[5][6]

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • This compound

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9][10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8][9]

HDAC Inhibition Assay

This protocol provides a general framework for measuring HDAC inhibition. Specific kits are commercially available and their protocols should be followed.

Materials:

  • HDAC Activity/Inhibition Assay Kit (colorimetric or fluorometric)

  • Nuclear extract from treated and untreated cells or purified HDAC enzyme

  • This compound

Procedure:

  • Prepare nuclear extracts from cells treated with this compound or a vehicle control.

  • Use a commercially available HDAC assay kit following the manufacturer's instructions. These kits typically involve an acetylated substrate that is deacetylated by HDACs.[1][11][12][13][14]

  • The extent of deacetylation is then measured, often through a colorimetric or fluorometric readout, which is inversely proportional to the HDAC inhibitory activity of this compound.[11][12][13]

PI3K Inhibition Assay

This protocol provides a general method for assessing PI3K inhibition. Various assay formats are available.

Materials:

  • PI3K Assay Kit (e.g., HTRF, ADP-Glo)

  • Recombinant PI3K enzyme

  • This compound

  • ATP and lipid substrate (e.g., PIP2)

Procedure:

  • Perform the assay according to the manufacturer's protocol for the specific PI3K assay kit being used.[15][16][17]

  • These assays typically measure the phosphorylation of a lipid substrate by the PI3K enzyme.[18][19]

  • The inhibitory effect of this compound is determined by a decrease in the phosphorylation product, often detected through luminescence, fluorescence, or other methods.[16][17]

Visualizations

Fimepinostat_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates Histones Histones HDAC->Histones deacetylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest GeneExpression Altered Gene Expression Histones->GeneExpression AcetylatedHistones Acetylated Histones AcetylatedHistones->HDAC GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.

Dose_Optimization_Workflow Start Start: In Vitro Dose-Response InVitro Determine IC50 in Cancer Cell Lines (MTT Assay) Start->InVitro Mechanism Confirm Target Engagement (PI3K & HDAC Assays) InVitro->Mechanism Apoptosis Assess Apoptosis Induction (Annexin V Assay) Mechanism->Apoptosis InVivo In Vivo Efficacy & Toxicity Studies (Xenograft Models) Apoptosis->InVivo DoseEscalation Phase I Clinical Trial (Dose Escalation) InVivo->DoseEscalation MTD Determine MTD and Identify DLTs DoseEscalation->MTD RP2D Establish Recommended Phase 2 Dose (RP2D) MTD->RP2D End Proceed to Phase II Trials RP2D->End

Caption: A logical workflow for optimizing this compound dosage.

References

Technical Support Center: Managing Fimepinostat-Induced Diarrhea and Hyperglycemia In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing fimepinostat-induced diarrhea and hyperglycemia in in vivo experiments.

Troubleshooting Guides

Managing this compound-Induced Diarrhea

Issue: Animals treated with this compound are exhibiting signs of diarrhea (e.g., loose, watery stools, perineal soiling).

Troubleshooting Steps:

  • Assess Severity: Grade the severity of diarrhea daily using a standardized scoring system.

  • Supportive Care: Ensure animals have free access to hydration and nutritional support.

  • Pharmacological Intervention: For persistent or moderate to severe diarrhea, consider the administration of an anti-diarrheal agent.

  • Dose Modification: If diarrhea is severe and unresponsive to treatment, consider a dose reduction or temporary discontinuation of this compound after consulting with the study director.

Managing this compound-Induced Hyperglycemia

Issue: Animals treated with this compound show elevated blood glucose levels.

Troubleshooting Steps:

  • Confirm Hyperglycemia: Measure blood glucose levels at baseline and regularly throughout the study.

  • Dietary Management: Consider providing a low-carbohydrate diet to the animals.

  • Pharmacological Intervention: For persistent or significant hyperglycemia, consider the administration of an anti-hyperglycemic agent that does not interfere with the PI3K pathway.

  • Avoid Insulin: Use insulin only as a last resort, as it may reactivate the PI3K pathway.

  • Dose Modification: If hyperglycemia is severe and difficult to manage, a dose reduction or temporary discontinuation of this compound may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced diarrhea and hyperglycemia?

A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2][3][4] Inhibition of the PI3K/AKT/mTOR signaling pathway is known to be associated with side effects such as diarrhea and hyperglycemia.[5][6] Hyperglycemia is considered an on-target effect of PI3K inhibition, as this pathway is crucial for glucose metabolism.[5] Diarrhea is also a common toxicity associated with PI3K inhibitors.[7]

Q2: How frequently should I monitor for these side effects in my animal models?

A2: For diarrhea, daily observation of fecal consistency and animal well-being is recommended. For hyperglycemia, blood glucose should be monitored at baseline before starting this compound treatment and then at regular intervals, for instance, twice weekly for the initial weeks and then weekly.

Q3: What are the recommended therapeutic agents for managing these side effects in preclinical models?

A3: For diarrhea, loperamide is a commonly used anti-diarrheal agent. For hyperglycemia, metformin is a first-line treatment option as it does not reactivate the PI3K pathway.

Q4: Are there any preventative measures I can take?

A4: Prophylactic administration of anti-diarrheal or anti-hyperglycemic agents is generally not recommended without evidence of necessity. However, ensuring proper hydration and a balanced diet is a crucial supportive measure. For hyperglycemia, initiating a low-carbohydrate diet at the start of the study may be a proactive approach.

Data Presentation

Table 1: Grading Scale for Diarrhea in Mice

GradeClinical Signs
0Normal, well-formed pellets
1Soft, slightly moist pellets
2Pasty, semi-formed stools, mild perineal soiling
3Watery, unformed stools, significant perineal soiling

Table 2: Grading Scale for Hyperglycemia in Mice

GradeBlood Glucose (mg/dL)
0< 200
1200 - 250
2251 - 400
3> 400

Table 3: Recommended Dosing for Therapeutic Agents in Mice

AgentIndicationDose Range (mg/kg)Route of Administration
LoperamideDiarrhea0.1 - 1.0Oral (p.o.)
MetforminHyperglycemia150 - 300Oral (p.o.)

Experimental Protocols

Protocol 1: Monitoring and Management of this compound-Induced Diarrhea
  • Baseline Assessment: Before the first dose of this compound, record the baseline fecal consistency for each animal.

  • Daily Monitoring: Observe each animal daily for signs of diarrhea and score using the scale in Table 1.

  • Intervention Criteria: If an animal presents with Grade 2 or 3 diarrhea for two consecutive days, initiate treatment.

  • Loperamide Administration:

    • Prepare a fresh solution of loperamide in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer loperamide orally at a starting dose of 0.5 mg/kg.

    • Continue administration once or twice daily until diarrhea resolves to Grade 1 or 0.

  • Data Recording: Document all observations, diarrhea scores, and treatment administrations for each animal.

Protocol 2: Monitoring and Management of this compound-Induced Hyperglycemia
  • Baseline Assessment: Measure fasting blood glucose levels from the tail vein using a glucometer before initiating this compound treatment.

  • Regular Monitoring: Monitor fasting blood glucose levels twice weekly for the first two weeks of the study and weekly thereafter.

  • Intervention Criteria: If an animal's fasting blood glucose exceeds 250 mg/dL (Grade 2) on two consecutive measurements, begin treatment.

  • Metformin Administration:

    • Prepare a fresh solution of metformin in sterile water or saline.

    • Administer metformin orally at a starting dose of 200 mg/kg.

    • Continue daily administration and monitor blood glucose levels. Adjust the dose as needed.

  • Data Recording: Record all blood glucose measurements and treatment details for each animal.

Mandatory Visualizations

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits HDAC HDAC This compound->HDAC Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Diarrhea Diarrhea PI3K->Diarrhea PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates GlucoseMetabolism Glucose Metabolism AKT->GlucoseMetabolism InsulinSignaling Insulin Signaling AKT->InsulinSignaling CellGrowth Cell Growth & Proliferation mTOR->CellGrowth AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylates GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Hyperglycemia Hyperglycemia GlucoseMetabolism->Hyperglycemia

Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.

Experimental_Workflow_Diarrhea Start Start of Study FimepinostatAdmin Administer this compound Start->FimepinostatAdmin DailyMonitoring Daily Diarrhea Scoring FimepinostatAdmin->DailyMonitoring Grade2or3 Grade 2 or 3 for 2 days? DailyMonitoring->Grade2or3 End End of Study DailyMonitoring->End Grade2or3->DailyMonitoring No Loperamide Administer Loperamide Grade2or3->Loperamide Yes ContinueMonitoring Continue Daily Monitoring Loperamide->ContinueMonitoring ContinueMonitoring->DailyMonitoring

Caption: Workflow for managing this compound-induced diarrhea in vivo.

Experimental_Workflow_Hyperglycemia Start Start of Study (Baseline Glucose) FimepinostatAdmin Administer this compound Start->FimepinostatAdmin GlucoseMonitoring Monitor Blood Glucose (Twice weekly/Weekly) FimepinostatAdmin->GlucoseMonitoring Grade2 Glucose > 250 mg/dL on 2 occasions? GlucoseMonitoring->Grade2 End End of Study GlucoseMonitoring->End Grade2->GlucoseMonitoring No Metformin Administer Metformin Grade2->Metformin Yes ContinueMonitoring Continue Glucose Monitoring Metformin->ContinueMonitoring ContinueMonitoring->GlucoseMonitoring

Caption: Workflow for managing this compound-induced hyperglycemia in vivo.

References

Technical Support Center: Interpreting Atypical Dose-Response Curves with Fimepinostat in Organoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering atypical dose-response curves with Fimepinostat in organoid models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CUDC-907) is an orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3] Its anti-cancer activity stems from its ability to simultaneously block two critical signaling pathways involved in cell proliferation, survival, and differentiation.[1] By inhibiting PI3K, this compound prevents the activation of the PI3K-AKT-mTOR pathway, which is often overactive in cancer.[1][3] Its HDAC inhibition leads to an accumulation of acetylated histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis.[1]

Q2: What is an atypical dose-response curve?

A typical dose-response curve is sigmoidal, showing a monotonic relationship where the effect of the drug increases with the dose until it reaches a plateau. An atypical, or non-monotonic, dose-response curve deviates from this pattern. Common forms include "U-shaped" or "inverted U-shaped" curves, where the response decreases at higher concentrations after an initial increase, or vice versa.[4]

Q3: Why might this compound exhibit an atypical dose-response curve in organoids?

Observing an atypical dose-response curve with this compound in organoids can be perplexing but may be explained by its dual mechanism of action and the complex biology of 3D organoid systems. Here are some potential reasons:

  • Opposing Biological Effects: At low concentrations, the dominant effect of this compound might be cytostatic (inhibiting growth) or pro-differentiative through HDAC inhibition, leading to a decrease in viability or proliferation markers. At higher concentrations, the potent inhibition of PI3K could trigger different cellular responses, including apoptosis, leading to a sharp decrease in viability and creating an inverted U-shaped curve. One study observed that this compound showed a positive-like (potentially differentiation-inducing) effect at lower concentrations and a toxic phenotype at higher concentrations in a mammary tumor organoid model.[4]

  • Feedback Loop Activation/Inhibition: The PI3K/AKT/mTOR pathway is regulated by numerous negative feedback loops.[5][6][7][8][9] At certain concentrations, this compound's inhibition of PI3K might be counteracted by the release of a negative feedback loop, leading to the reactivation of pro-survival signals. For instance, inhibition of S6K (a downstream effector of mTOR) can lead to the activation of upstream receptor tyrosine kinases, which can reactivate the PI3K and MAPK pathways.[8][9] This could result in a temporary recovery of organoid viability at intermediate concentrations.

  • Off-Target Effects at High Concentrations: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations that could contribute to a non-linear response.[10] These off-target effects might induce cellular stress responses or activate alternative signaling pathways that counteract the primary inhibitory effects.

  • Organoid Heterogeneity: Organoids are complex 3D structures containing various cell types with differing sensitivities to this compound. At low doses, the drug might selectively eliminate a sensitive subpopulation, while a more resistant population continues to grow. At higher doses, the drug may become toxic to all cell types, leading to a sharp decline in viability.

Troubleshooting Guide

Issue: My dose-response curve for this compound in organoids is not sigmoidal and shows an inverted U-shape. How do I interpret this and what should I do?

An inverted U-shaped (or biphasic) dose-response curve can be challenging to interpret. Here’s a step-by-step guide to troubleshoot and understand your results.

Step 1: Verify the Experimental Setup and Data Analysis

  • Question: Could there be an issue with my experimental protocol or data analysis?

  • Answer: Before delving into complex biological explanations, it's crucial to rule out technical errors.

    • Confirm Drug Concentration and Preparation: Double-check your calculations for serial dilutions. Ensure the this compound stock solution is properly dissolved and stored.

    • Review Plating and Seeding: Inconsistent organoid size or number per well can lead to high variability. Ensure a homogenous organoid suspension during plating.

    • Check Assay Endpoint and Reagents: Ensure your viability assay (e.g., CellTiter-Glo® 3D) is appropriate for 3D cultures and that the reagents are not expired. The incubation time should be optimized to be in the linear range of the assay.

    • Data Normalization and Curve Fitting: Re-evaluate your data analysis. Normalize the data to your vehicle control (e.g., DMSO). When fitting the curve in software like GraphPad Prism, a standard sigmoidal model may not be appropriate. Consider using a biphasic or non-linear regression model that can accommodate a peak.[11][12][13]

Step 2: Investigate the Biological Basis of the Atypical Curve

  • Question: If my technique is sound, what biological factors could be causing this atypical response?

  • Answer: The dual inhibitory nature of this compound is a likely contributor. The following experiments can help dissect the underlying mechanisms:

    • Time-Course Experiment: The observed response may be time-dependent. Perform the dose-response assay at different time points (e.g., 24, 48, 72, 96 hours) to see if the shape of the curve changes. This can help distinguish between cytostatic and cytotoxic effects.

    • Morphological Analysis: Image the organoids at different this compound concentrations. Look for changes in morphology, such as increased differentiation (which might decrease proliferation and thus the viability readout) at lower concentrations, and signs of apoptosis (e.g., fragmentation, dark appearance) at higher concentrations.

    • Apoptosis and Cell Cycle Assays: Use assays like Caspase-Glo® to specifically measure apoptosis across the dose range. This can help determine if the sharp drop in viability at higher concentrations is due to induced cell death. Flow cytometry can be used to analyze cell cycle distribution.

    • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6K) and markers of HDAC inhibition (e.g., acetylated histones) at concentrations across the curve. This can reveal if feedback loops are being activated at certain concentrations. For example, you might observe a rebound in p-AKT at intermediate concentrations.

Experimental Protocols

Dose-Response Assay for this compound in Organoids

This protocol is a general guideline and should be optimized for your specific organoid model.

Materials:

  • Established organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium

  • This compound (CUDC-907)

  • DMSO (vehicle control)

  • 96-well clear-bottom, white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Organoid Preparation:

    • Harvest organoids from culture.

    • Dissociate organoids into small, uniform fragments or single cells, depending on the organoid type.

    • Count the organoid fragments/cells.

  • Seeding:

    • Resuspend the organoid fragments/cells in the basement membrane matrix at a predetermined optimal density.

    • Dispense 30-50 µL of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.

    • Incubate at 37°C for 15-30 minutes to solidify the matrix.

    • Carefully add 100 µL of complete organoid culture medium to each well.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) with at least 8-10 points to capture the full dose-response.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-120 hours. The incubation time should be optimized for your organoid model.

  • Viability Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® 3D reagent).

    • Mix thoroughly to lyse the organoids and release ATP.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use appropriate non-linear regression models to fit the curve and determine parameters like IC50 or the peak of the response.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

TargetIC50 (nM)Reference
PI3K Isoforms
PI3Kα19[2][3][14]
PI3Kβ54[2][3][14]
PI3Kδ39[2][3][14]
HDAC Isoforms
HDAC11.7[2][3][14]
HDAC25.0[2]
HDAC31.8[2][3][14]
HDAC102.8[2][3][14]

Table 2: Recommended Concentration Ranges for Dose-Response Experiments

ParameterRecommendation
Concentration Range 0.1 nM to 10 µM
Number of Data Points 8-12
Dilution Series Log or half-log dilutions

Visualizations

Signaling Pathway

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Experimental_Workflow start Start: Organoid Culture harvest Harvest & Dissociate Organoids start->harvest seed Seed Organoids in 96-well Plate harvest->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (72-120h) treat->incubate viability Measure Viability (e.g., CellTiter-Glo) incubate->viability analyze Data Analysis: Plot Dose-Response Curve viability->analyze end End: Interpret Results analyze->end Troubleshooting_Logic start Atypical (Non-Monotonic) Dose-Response Curve Observed check_protocol Step 1: Verify Experimental Protocol - Drug dilutions correct? - Seeding consistent? - Assay reagents valid? start->check_protocol protocol_issue Issue Found: Correct protocol and repeat experiment check_protocol->protocol_issue Yes protocol_ok No Issue Found: Proceed to investigate biological cause check_protocol->protocol_ok No investigate_bio Step 2: Investigate Biological Mechanisms - Time-course experiment - Morphological analysis - Apoptosis/Cell Cycle assays - Western Blot for pathway analysis protocol_ok->investigate_bio interpret Interpret Results: - Correlate molecular changes with curve shape - Formulate hypothesis for atypical response investigate_bio->interpret

References

Technical Support Center: Overcoming Fimepinostat Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fimepinostat (CUDC-907) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) enzymes.[1][2] By targeting both pathways, this compound aims to simultaneously block critical cancer cell survival and proliferation signaling and induce cell death.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?

Acquired resistance to this compound can develop through several mechanisms. One key identified mechanism is the compensatory activation of alternative survival pathways.[3] Specifically, long-term treatment with this compound can lead to the phosphorylation and activation of AKT, S6 ribosomal protein, and ERK (extracellular regulated protein kinase), suggesting the upregulation of the mTOR and MEK/ERK signaling pathways as a bypass mechanism.[3] Another potential, though less directly documented for this compound, is the overexpression of ATP-binding cassette (ABC) transporters, which can efflux the drug from the cell, reducing its intracellular concentration.[4][5][6]

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7]

Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?

  • Confirm Drug Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if possible.

  • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Perform a Dose-Response Curve: As mentioned in Q3, determine the IC50 of your current cell line and compare it to the baseline IC50 of the parental line.

  • Analyze Key Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MEK/ERK pathways (e.g., p-AKT, p-S6, p-ERK) in the presence and absence of this compound. Increased activation of these pathways in the treated resistant cells compared to sensitive cells is a strong indicator of a compensatory mechanism.

Q5: Are there any known strategies to overcome this compound resistance?

Yes, based on the known resistance mechanisms, several strategies can be employed:

  • Combination Therapy: Since resistance can be mediated by the activation of the mTOR and MEK/ERK pathways, combining this compound with an mTOR inhibitor (e.g., rapamycin) or a MEK inhibitor (e.g., trametinib) may restore sensitivity.[3]

  • Targeting MYC: In some contexts, this compound is effective in overcoming resistance to other drugs by downregulating MYC expression.[8] If your resistant cells show elevated MYC levels, ensuring adequate this compound concentration to suppress MYC could be beneficial.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line.
  • Possible Cause 1: Development of acquired resistance.

    • Troubleshooting Steps:

      • Follow the steps outlined in FAQ 4 to confirm resistance.

      • Generate a this compound-resistant cell line for further study (see Experimental Protocol 1).

      • Analyze the resistant cell line for compensatory pathway activation (see Experimental Protocol 3).

      • Test combination therapies with mTOR or MEK inhibitors.

  • Possible Cause 2: Experimental variability.

    • Troubleshooting Steps:

      • Review your cell viability assay protocol for consistency in cell seeding density, drug dilution, and incubation times.

      • Ensure your DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).

      • Calibrate and maintain your plate reader according to the manufacturer's instructions.

Problem 2: No change in cell viability after this compound treatment in a previously sensitive cell line.
  • Possible Cause 1: Inactive this compound.

    • Troubleshooting Steps:

      • Prepare a fresh stock of this compound.

      • Test the new stock on a known sensitive control cell line to confirm its activity.

  • Possible Cause 2: Rapid development of resistance.

    • Troubleshooting Steps:

      • Perform a time-course experiment to see if the initial response is followed by recovery.

      • Analyze early time points (e.g., 6, 12, 24 hours) for pathway inhibition via western blot to see if the drug is initially active.

Data Presentation

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines (Hypothetical Data)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Pancreatic Cancer (PANC-1)2525010
Colon Cancer (HCT116)1518012
Breast Cancer (MCF-7)403208

Table 2: Protein Expression Changes in this compound-Resistant Cells (Hypothetical Data)

ProteinChange in Resistant Cells (Fold Change vs. Parental)
p-AKT (Ser473)5.2
p-ERK1/2 (Thr202/Tyr204)4.8
p-S6 (Ser235/236)6.1
ABCG2 (BCRP)3.5

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[9][10]

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Escalation: Continue this process of dose escalation, allowing the cells to adapt and recover at each new concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in IC50 (e.g., >5-fold) compared to the parental line indicates the development of resistance.

  • Stabilization: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant concentration of this compound (typically the highest concentration they tolerated).

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for a 96-well plate format.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for PI3K and MAPK Pathway Activation

This protocol outlines the detection of phosphorylated AKT and ERK.[1][15]

  • Cell Lysis:

    • Culture sensitive and resistant cells with and without this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204, and loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing (for total protein):

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe with antibodies against total AKT and total ERK to normalize for protein loading.

Mandatory Visualizations

Fimepinostat_Mechanism_of_Action cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->PI3K This compound->HDAC

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

Fimepinostat_Resistance_Pathway cluster_inhibition Inhibited Pathways cluster_compensatory Compensatory Activation This compound This compound PI3K PI3K This compound->PI3K HDAC HDAC This compound->HDAC mTOR_reactivation mTOR (Re-activated) PI3K->mTOR_reactivation MEK MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival mTOR_reactivation->Proliferation_Survival

Caption: Compensatory activation of MEK/ERK and mTOR pathways in this compound resistance.

Experimental_Workflow start Suspected this compound Resistance confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance analyze_pathways Analyze Signaling Pathways (Western Blot for p-AKT, p-ERK) confirm_resistance->analyze_pathways test_combinations Test Combination Therapies (e.g., + MEK/mTOR inhibitors) analyze_pathways->test_combinations outcome Evaluate Restoration of Sensitivity test_combinations->outcome

Caption: Troubleshooting workflow for suspected this compound resistance.

References

Fimepinostat Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fimepinostat (CUDC-907). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in culture media. By providing clear troubleshooting guidance and detailed protocols, we aim to ensure the successful integration of this potent dual PI3K and HDAC inhibitor into your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my culture medium. Why is this happening?

A1: this compound is sparingly soluble in aqueous solutions like culture media.[1][2] While it dissolves well in dimethyl sulfoxide (DMSO), the high concentration of the DMSO stock solution can cause the compound to precipitate when it comes into contact with the aqueous environment of the media. This is a common issue with hydrophobic compounds.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for creating a stock solution of this compound is DMSO.[1][3][4] It is practically insoluble in water and ethanol.[1][2]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. The exact tolerance can be cell-line dependent, so it is advisable to run a vehicle control (media with the same percentage of DMSO as your experimental samples) to assess any potential effects on your cells.

Q4: Can I heat or sonicate the culture medium to help dissolve the this compound precipitate?

A4: While gentle warming or sonication can sometimes aid in dissolving compounds, it is generally not recommended to heat or sonicate your complete culture medium. This can degrade sensitive components like serum, growth factors, and antibiotics. Instead, these techniques should be applied cautiously during the preparation of the initial stock solution in DMSO if needed.[1]

Q5: Are there any alternative solvents I can try?

A5: While DMSO is the most commonly reported solvent, for specific applications, other organic solvents could be explored. However, their compatibility with your cell lines and experimental setup must be thoroughly validated. For in vivo studies, formulations using co-solvents like PEG300 and Tween80 have been described, which might offer insights into alternative solubilization strategies.[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to culture media.

This guide provides a step-by-step approach to resolving this common issue.

Troubleshooting Workflow

Fimepinostat_Solubility_Troubleshooting start Start: this compound Precipitation in Culture Media check_stock_conc Step 1: Check Stock Solution Concentration start->check_stock_conc is_too_high Is concentration too high? check_stock_conc->is_too_high lower_stock_conc Action: Lower Stock Solution Concentration is_too_high->lower_stock_conc Yes check_dilution_method Step 2: Review Dilution Method is_too_high->check_dilution_method No lower_stock_conc->check_dilution_method is_direct_addition Directly adding to media? check_dilution_method->is_direct_addition use_serial_dilution Action: Use Serial Dilution in Media is_direct_addition->use_serial_dilution Yes check_final_dmso Step 3: Verify Final DMSO Concentration is_direct_addition->check_final_dmso No use_serial_dilution->check_final_dmso is_dmso_high Is final DMSO > 0.5%? check_final_dmso->is_dmso_high adjust_stock_working Action: Adjust Stock and Working Concentrations is_dmso_high->adjust_stock_working Yes consider_cosolvents Step 4: Consider Co-solvents (Advanced) is_dmso_high->consider_cosolvents No adjust_stock_working->consider_cosolvents end End: Solubility Issue Resolved consider_cosolvents->end

Caption: Troubleshooting workflow for this compound solubility.

Step 1: Evaluate Your Stock Solution Concentration

  • Problem: A very high concentration of this compound in your DMSO stock can lead to rapid precipitation when diluted.

  • Solution: While this compound is highly soluble in DMSO, creating a stock that is too concentrated can make it difficult to dilute effectively in your aqueous culture medium. Consider preparing a lower concentration stock solution. For example, instead of a 100 mM stock, try preparing a 10 mM or 20 mM stock. This will require a larger volume to be added to your media, but the lower concentration gradient can prevent precipitation.

Step 2: Optimize Your Dilution Technique

  • Problem: Directly adding a small volume of highly concentrated DMSO stock into a large volume of culture medium can cause localized high concentrations of the compound, leading to precipitation before it has a chance to disperse.

  • Solution: Employ a serial dilution method.

    • Pre-warm your culture medium to 37°C.

    • Pipette the required volume of your this compound DMSO stock into a small volume of the pre-warmed medium (e.g., 10 µL of stock into 90 µL of medium).

    • Mix thoroughly by gentle pipetting or vortexing. This creates an intermediate dilution.

    • Add this intermediate dilution to your final volume of culture medium and mix immediately.

Step 3: Maintain a Low Final DMSO Concentration

  • Problem: The final concentration of DMSO in your culture medium can affect both cell health and compound solubility.

  • Solution: Always calculate the final DMSO concentration in your culture medium. Aim to keep it below 0.5%, and ideally at or below 0.1%. If lowering your stock concentration (Step 1) results in a final DMSO concentration that is too high, you may need to adjust both your stock and working concentrations to find an optimal balance.

Quantitative Data

The solubility of this compound in various solvents is summarized below. This data is compiled from multiple sources and may show slight variations between batches.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO102200.57Fresh, anhydrous DMSO is recommended.[1]
WaterInsolubleInsoluble[1][2]
EthanolInsolubleInsoluble[1][2]
30% SBE-β-CD in Saline1019.66Requires sonication; forms a suspension.[5]

Molecular Weight of this compound: 508.55 g/mol [1][4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CUDC-907)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.55 g/mol * (1000 mg / 1 g) = 5.0855 mg

  • Weigh the this compound: Carefully weigh out approximately 5.09 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

This compound Signaling Pathway

This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[1][4][6][7][8][9][10] Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][6][8][10]

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis mTOR->Cell_Cycle_Arrest Promotes Cell Survival/Proliferation Fimepinostat_cyto This compound Fimepinostat_cyto->PI3K Inhibits HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Gene_Expression->Cell_Cycle_Arrest Fimepinostat_nuc This compound Fimepinostat_nuc->HDAC Inhibits

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

References

Identifying and mitigating off-target effects of CUDC-907

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CUDC-907 (Fimepinostat).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CUDC-907?

A1: CUDC-907 is a first-in-class dual inhibitor that simultaneously targets Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDACs).[1][2] By inhibiting both pathways, CUDC-907 is designed to disrupt multiple oncogenic signaling networks that are critical for cancer cell proliferation, survival, and migration.[1] Its dual activity can lead to synergistic anti-cancer effects that may overcome resistance mechanisms associated with single-target inhibitors.

Q2: What are the on-target inhibitory concentrations (IC50) for CUDC-907?

A2: CUDC-907 potently inhibits Class I PI3K isoforms and Class I and II HDAC enzymes. The IC50 values are summarized in the table below.

Q3: How should I dissolve and store CUDC-907?

A3: For in vitro studies, CUDC-907 can be dissolved in DMSO to create a stock solution. For in vivo oral administration (p.o.), a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] It is recommended to prepare the in vivo working solution fresh on the day of use.[4] Stock solutions in DMSO should be stored at -20°C or -80°C.

Q4: What are the expected cellular effects of CUDC-907 treatment?

A4: Treatment of cancer cell lines with CUDC-907 typically results in the inhibition of cell proliferation, induction of cell cycle arrest (commonly at the G1/S or G2/M phase), and apoptosis.[5][6][7] Mechanistically, you should observe decreased phosphorylation of PI3K pathway components (e.g., p-AKT, p-S6), increased acetylation of histones (e.g., Ac-H3), and downregulation of oncogenes like MYC.[7][8]

Troubleshooting Guide

Issue 1: Reduced or Loss of CUDC-907 Efficacy In Vitro Over Time

Question: My cancer cell line, which was initially sensitive to CUDC-907, is now showing reduced responsiveness or resistance. What could be the cause and how can I investigate it?

Answer: Prolonged exposure to CUDC-907 can lead to the development of resistance, which is often not due to traditional off-target kinase binding but rather the activation of compensatory signaling pathways.

Potential Cause: Compensatory activation of the MEK/ERK and/or mTOR signaling pathways is a known mechanism of resistance to CUDC-907.[9][10] Inhibition of the PI3K pathway by CUDC-907 can sometimes lead to a feedback activation of these parallel survival pathways.

Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Perform a Western blot to verify that CUDC-907 is still inhibiting its primary targets. You should see a decrease in p-AKT and an increase in acetylated histones (Ac-H3) in your resistant cells compared to untreated controls. If on-target activity is maintained, the issue is likely a downstream resistance mechanism.

  • Investigate Compensatory Pathways:

    • Probe your Western blots for key markers of the MEK/ERK and mTOR pathways. Look for an increase in the phosphorylation of ERK (p-ERK), S6 (p-S6), and AKT (p-AKT) in the resistant cells compared to the parental, sensitive cells after long-term treatment.[9][10]

  • Experimental Mitigation Strategy:

    • To confirm that a compensatory pathway is responsible for the resistance, you can co-treat your resistant cells with CUDC-907 and a specific inhibitor of the suspected pathway. For example, use an ERK inhibitor (e.g., SCH772984) or an mTOR inhibitor (e.g., rapamycin) in combination with CUDC-907.[9] A restoration of sensitivity and increased cell death would indicate that you have successfully mitigated this off-target effect.

Issue 2: Inconsistent Results in Apoptosis or Cell Cycle Assays

Question: I am seeing high variability in my apoptosis and cell cycle data after CUDC-907 treatment. How can I improve the consistency of these assays?

Answer: Inconsistent results in flow cytometry-based assays can arise from several factors related to cell handling, reagent preparation, and the timing of analysis.

Troubleshooting Steps:

  • Optimize Cell Seeding and Treatment:

    • Ensure a consistent cell seeding density across all experimental and control wells. Cell confluence can affect cell cycle distribution and sensitivity to treatment.

    • Use a consistent concentration of CUDC-907 and treatment duration. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.

  • Proper Cell Harvesting:

    • For apoptosis assays, it is crucial to collect both the adherent and floating cell populations, as apoptotic cells may detach.[11] Pool the supernatant with the trypsinized adherent cells before staining.

  • Staining Protocol Adherence:

    • For cell cycle analysis using propidium iodide (PI), ensure complete cell fixation (e.g., with 70% cold ethanol) and adequate RNase treatment to avoid staining of double-stranded RNA.[5][12]

    • For apoptosis analysis with Annexin V/PI, use the provided binding buffer and analyze the samples promptly (ideally within one hour) after staining to minimize the detection of necrotic cells.[13]

  • Flow Cytometer Setup:

    • Always include unstained, single-stained (Annexin V only and PI only), and positive controls to properly set up compensation and gating for your analysis.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity (IC50) of CUDC-907

Target IC50 (nM)
PI3K Isoforms
PI3Kα 19[14]
PI3Kβ 54[14]
PI3Kδ 39[14]
HDAC Subtypes
HDAC1 1.7[14]
HDAC2 5.0[14]
HDAC3 1.8[14]
HDAC10 2.8[14]

| HDAC6 | 27[3] |

Key Experimental Protocols

Western Blot for Pathway Analysis

Objective: To assess the on-target activity of CUDC-907 (inhibition of PI3K pathway, induction of histone acetylation) and to investigate off-target compensatory pathways (MEK/ERK).

Methodology:

  • Cell Lysis: Treat cells with the desired concentrations of CUDC-907 for the specified duration. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

    • PI3K Pathway: p-AKT (Ser473), total AKT, p-S6, total S6.

    • HDAC Inhibition: Acetyl-Histone H3 (Ac-H3).

    • MEK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

    • Loading Control: β-Actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells following CUDC-907 treatment.

Methodology:

  • Cell Treatment and Collection: Seed cells and treat with CUDC-907. After treatment, collect the culture medium (containing floating cells) and harvest the adherent cells using trypsin. Combine both fractions.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, ideally within 1 hour.[11][17]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle after CUDC-907 treatment.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with CUDC-907 as required and harvest by trypsinization.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[12]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18] The RNase A is essential to prevent the staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

CUDC907_Mechanism CUDC907 CUDC-907 PI3K PI3K CUDC907->PI3K inhibits HDAC HDACs CUDC907->HDAC inhibits AKT AKT Histones Histones PI3K->AKT activates HDAC->Histones deacetylates pAKT p-AKT ↓ MYC_Stability MYC Protein Stability ↓ AKT->MYC_Stability promotes AcHistones Acetylated Histones ↑ Gene_Expression Altered Gene Expression Histones->Gene_Expression regulates Apoptosis Apoptosis ↑ CellCycleArrest Cell Cycle Arrest Gene_Expression->Apoptosis Gene_Expression->CellCycleArrest

Caption: On-target mechanism of CUDC-907.

CUDC907_Resistance CUDC907 CUDC-907 PI3K_AKT PI3K/AKT Pathway CUDC907->PI3K_AKT inhibits Cell_Survival_On Cancer Cell Survival/Proliferation PI3K_AKT->Cell_Survival_On promotes MEK_ERK MEK/ERK Pathway PI3K_AKT->MEK_ERK compensatory activation Cell_Survival_Off Cancer Cell Survival/Proliferation MEK_ERK->Cell_Survival_Off promotes Resistance Resistance Cell_Survival_Off->Resistance

Caption: Compensatory pathway activation as a resistance mechanism.

References

Fimepinostat In Vitro Treatment Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal duration of Fimepinostat (also known as CUDC-907) treatment in vitro. This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes, making it a subject of significant interest in cancer research.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the dual mechanism of action of this compound?

A1: this compound concurrently inhibits Class I PI3K isoforms (α, β, δ) and Class I and II HDAC enzymes (HDAC1, 2, 3, 10).[5] This dual action prevents the activation of the PI3K-AKT-mTOR signaling pathway, which is often overactive in cancer, and promotes an epigenetic state that can lead to cell cycle arrest and apoptosis.[1][3] The inhibition of both pathways has been shown to be more effective than targeting either one alone.[1][6]

Q2: I am not observing the expected level of apoptosis. What could be the issue?

A2: Several factors could contribute to this. First, ensure your this compound concentration is appropriate for your cell line; IC50 values can range from nanomolar to low micromolar concentrations.[7] Second, the treatment duration may be insufficient. Apoptosis induction can be time-dependent, with some studies showing significant effects after 36-48 hours.[5][8] We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell model. Finally, verify the viability of your cells and the proper functioning of your apoptosis detection assay.

Q3: My Western blot results for p-Akt are inconsistent. How can I troubleshoot this?

A3: Inconsistent phospho-protein levels can be challenging. Ensure that you are lysing your cells quickly on ice to prevent phosphatase activity. Use fresh lysis buffer containing phosphatase and protease inhibitors. The timing of pathway inhibition is also critical. The PI3K/Akt pathway can be rapidly modulated, so shorter treatment durations (e.g., 2, 6, 12, 24 hours) may be necessary to capture the peak of p-Akt inhibition. Also, confirm that your primary and secondary antibodies are specific and used at the recommended dilutions.

Q4: What is a typical starting concentration range for this compound in vitro?

A4: Based on published data, a starting range of 1 nM to 1 µM is appropriate for most cancer cell lines.[2][8] For example, in glioblastoma and hepatocellular carcinoma cell lines, IC50 values for proliferation inhibition were observed in the low nanomolar range.[2][8] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Q5: How long should I treat my cells to observe effects on the cell cycle?

A5: Cell cycle arrest, often at the G2/M phase, is a common effect of this compound.[8] A treatment duration of 24 hours is a good starting point for observing changes in cell cycle distribution by flow cytometry.[8] However, the optimal time may vary between cell lines, so a time-course experiment (e.g., 12, 24, 48 hours) is advisable.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Incubation Time (h)Reference
Granta 519B-cell LymphomaGrowth Inhibition7Not Specified[7]
DOHH2B-cell LymphomaGrowth Inhibition1Not Specified[7]
RLB-cell LymphomaGrowth Inhibition2Not Specified[7]
PfeifferB-cell LymphomaGrowth Inhibition4Not Specified[7]
RPMI8226MyelomaGrowth Inhibition2Not Specified[7]
OPM-2MyelomaGrowth Inhibition1Not Specified[7]
T98G, A172, U251, U87, U373GlioblastomaProliferation (BrdU)< 50Not Specified[2]
SMMC-7721, Huh-7Hepatocellular CarcinomaProliferation5-60 (effective range)72[8]

Table 2: Recommended In Vitro Assay Durations for this compound

AssayEndpointRecommended Starting DurationRecommended Time Points for Optimization
Cell Viability/ProliferationIC50 Determination72 hours24, 48, 72, 96 hours
Apoptosis Assay (e.g., Annexin V)Induction of Apoptosis36-48 hours24, 36, 48, 72 hours
Cell Cycle AnalysisCell Cycle Arrest24 hours12, 24, 36, 48 hours
Western Blot (Phospho-proteins)Pathway Inhibition2-24 hours0.5, 1, 2, 6, 12, 24 hours
Western Blot (Total Proteins/HDAC targets)Protein Expression Changes24-48 hours24, 48, 72 hours

Experimental Protocols & Workflows

General Experimental Workflow for Determining Optimal Duration

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Endpoint Analysis A Select Cell Line B Perform Dose-Response Assay (e.g., 72h) A->B C Determine IC50 Value B->C D Treat Cells with IC50 Concentration C->D E Harvest at Multiple Time Points (e.g., 12, 24, 36, 48, 72h) D->E F Cell Viability Assay E->F G Apoptosis Assay (Flow Cytometry) E->G H Cell Cycle Analysis (Flow Cytometry) E->H I Western Blot (Key Proteins) E->I J Analyze Data & Determine Optimal Treatment Durations for Each Endpoint F->J G->J H->J I->J

Caption: Workflow for optimizing this compound treatment duration.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common solvent for this compound is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[7]

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72 hours).

  • Assay: After incubation, perform the cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, this typically involves adding the reagent, incubating for a short period, and measuring luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each time point.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound for the determined time course (e.g., 24, 36, 48 hours).[8]

  • Cell Harvesting: After treatment, collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (by trypsinization).

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Protocol 3: Western Blotting for Pathway Analysis
  • Cell Lysis: After treating cells for the appropriate duration (short for phospho-proteins, longer for total protein changes), wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-c-Myc, anti-acetylated-Histone H3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Troubleshooting Logic

This compound Dual Inhibition Pathway

G cluster_0 PI3K Pathway cluster_1 HDAC Pathway cluster_2 Downstream Effects This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K Inhibits HDAC HDACs This compound->HDAC Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle MYC MYC Suppression This compound->MYC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Histones Histones HDAC->Histones Chromatin Chromatin (Condensed) Histones->Chromatin Chromatin->Proliferation Suppresses Transcription

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

Troubleshooting Logic Diagram

G Start Unexpected Experimental Outcome Q1 Is the IC50 value known for your cell line? Start->Q1 A1_Yes Proceed to Time-Course Q1->A1_Yes Yes A1_No Perform Dose-Response Assay (72h) Q1->A1_No No Q2 Was a time-course experiment performed? A1_Yes->Q2 A1_No->Q2 A2_Yes Analyze endpoint-specific data Q2->A2_Yes Yes A2_No Perform Time-Course (e.g., 24, 48, 72h) Q2->A2_No No Q3 Are results still suboptimal? A2_Yes->Q3 A2_No->Q3 A3_No Optimal Duration Determined Q3->A3_No No A3_Yes Review Assay-Specific Troubleshooting Q3->A3_Yes Yes Troubleshoot Check: - Reagent Quality - Cell Health & Passage # - Instrument Calibration - Protocol Adherence A3_Yes->Troubleshoot

References

Addressing batch-to-batch variability of Fimepinostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Fimepinostat (CUDC-907). Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CUDC-907) is an orally bioavailable dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] By inhibiting both of these pathways, this compound can disrupt key signaling cascades involved in tumor growth, proliferation, and survival.[3][4] Specifically, it has been shown to prevent the activation of the PI3K-AKT-mTOR signaling pathway and downregulate the expression of oncogenic transcription factors like MYC.[3][4]

Q2: We are observing inconsistent IC50 values for this compound between different lots. What could be the cause?

Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could contribute to this issue:

  • Purity Differences: Even minor variations in the purity of the compound can significantly impact its effective concentration and, consequently, its inhibitory activity.[5]

  • Presence of Impurities: Impurities from the synthesis process could either have their own biological activity or interfere with this compound's binding to its targets.[5][6]

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50.

  • Compound Stability: Degradation of the compound over time or due to improper storage can reduce its potency.

We recommend performing the quality control checks outlined in the troubleshooting section to assess the integrity of your this compound batches.

Q3: How should I prepare and store this compound to ensure its stability and activity?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Once in solution, store at -80°C. Before each experiment, allow the aliquot to thaw completely and vortex gently to ensure a homogenous solution.

Q4: Are there known off-target effects of this compound that could be influenced by batch variability?

While this compound is a dual inhibitor of PI3K and HDAC, the presence of impurities in different batches could potentially lead to unexpected off-target activities.[7] If you observe a phenotype that is inconsistent with the known mechanism of action of this compound, it is crucial to verify the purity and identity of your compound batch. An orthogonal assay using a different PI3K or HDAC inhibitor can help determine if the observed effect is specific to this compound or a result of off-target interactions.

Troubleshooting Guide

Issue 1: Inconsistent Cellular Potency (e.g., variable IC50 values)

If you are observing significant differences in the potency of this compound between batches, we recommend the following troubleshooting steps:

1. Verify Compound Identity and Purity:

  • Recommendation: Perform analytical chemistry techniques to confirm the identity and assess the purity of each batch.

  • Protocol: See "Protocol 1: Quality Control of this compound Batches" below.

2. Assess Compound Solubility:

  • Recommendation: Ensure complete solubilization of the this compound powder.

  • Troubleshooting:

    • Visually inspect the stock solution for any precipitate.

    • If solubility is a concern, try gentle warming (up to 37°C) and vortexing.

    • Consider preparing a fresh stock solution.

3. Standardize Assay Conditions:

  • Recommendation: Ensure that all experimental parameters are consistent across experiments.

  • Checklist:

    • Cell passage number and health

    • Seeding density

    • ATP concentration in kinase assays (for PI3K activity)[8]

    • Incubation times

    • Reagent concentrations

Issue 2: Unexpected or Off-Target Cellular Phenotypes

If a new batch of this compound produces a cellular phenotype that is not consistent with its known dual inhibitory activity, consider the following:

1. Characterize the New Batch:

  • Recommendation: Perform the full suite of quality control checks as described in "Protocol 1". This is critical to rule out the presence of active impurities.

2. Perform an Orthogonal Experiment:

  • Recommendation: Use structurally different, well-characterized inhibitors for PI3K and HDAC to see if they replicate the unexpected phenotype.

  • Example: Treat cells with a combination of a selective PI3K inhibitor (e.g., Taselisib) and a selective HDAC inhibitor (e.g., Romidepsin) to compare with the effects of your this compound batch.

3. Analyze Downstream Signaling:

  • Recommendation: Use Western blotting to confirm the on-target effects of your this compound batch.

  • Protocol: See "Protocol 2: Western Blot Analysis of this compound Target Engagement".

Experimental Protocols

Protocol 1: Quality Control of this compound Batches

This protocol outlines key analytical methods to assess the quality of different this compound batches.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the this compound sample.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

    • Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.

2. Identity Confirmation by Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Infuse the this compound solution directly into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound (508.55 g/mol ).

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum.

    • Compare the resulting spectrum with a reference spectrum to ensure all expected peaks are present and correctly shifted.

4. Functional Assessment via In Vitro Kinase/HDAC Assay:

  • Objective: To compare the biological activity of different batches.

  • Methodology:

    • Perform an in vitro kinase assay using recombinant PI3Kα and an in vitro HDAC assay using recombinant HDAC1.

    • Determine the IC50 value for each batch of this compound in parallel.

    • A significant deviation in IC50 values between batches suggests a difference in potency.

QC Test Parameter Measured Acceptance Criteria
HPLC Purity>98%
LC/MS Molecular WeightObserved m/z matches theoretical m/z ± 0.5 Da
¹H NMR Chemical StructureSpectrum consistent with reference
In Vitro Assay IC50 ValueWithin ± 2-fold of the reference batch
Protocol 2: Western Blot Analysis of this compound Target Engagement

This protocol is to confirm that this compound is engaging its targets within the cell.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with different concentrations of this compound (from different batches) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider are:

      • Phospho-Akt (a downstream marker of PI3K activity)

      • Total Akt (as a loading control)

      • Acetylated Histone H3 (a marker of HDAC activity)

      • Total Histone H3 (as a loading control)

      • c-Myc

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis:

    • A potent batch of this compound should show a dose-dependent decrease in phospho-Akt and c-Myc levels, and an increase in acetylated Histone H3 levels.

Visualizing this compound's Mechanism and Troubleshooting

Fimepinostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR MYC MYC AKT->MYC Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Gene_Expression Oncogene Expression (e.g., MYC) Ac_Histones->Gene_Expression MYC->Gene_Expression This compound This compound (CUDC-907) This compound->PI3K This compound->HDAC

Caption: this compound's dual-inhibitory mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results QC Perform Quality Control (Protocol 1: HPLC, MS, NMR) Start->QC Check_Purity Purity > 98%? QC->Check_Purity Check_Identity Identity Confirmed? Check_Purity->Check_Identity Yes Contact_Supplier Contact Supplier for Replacement Check_Purity->Contact_Supplier No Assay_Conditions Standardize Assay Conditions Check_Identity->Assay_Conditions Yes Check_Identity->Contact_Supplier No On_Target Confirm On-Target Effect (Protocol 2: Western Blot) Assay_Conditions->On_Target Orthogonal Perform Orthogonal Experiment On_Target->Orthogonal Proceed Proceed with Experiment Orthogonal->Proceed

Caption: Troubleshooting workflow for this compound variability.

References

CUDC-907 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CUDC-907 in solution for long-term experiments. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for CUDC-907?

A1: The recommended solvent for creating a stock solution of CUDC-907 is dimethyl sulfoxide (DMSO).[1][2] CUDC-907 is readily soluble in DMSO at high concentrations, while it is insoluble in water and ethanol.[2][3][4][5][6]

Q2: How should I prepare and store CUDC-907 stock solutions?

A2: It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO.[2] For example, a 10 mg/mL stock solution can be prepared.[1] The lyophilized powder is stable for at least three years when stored at -20°C.[2][7] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month to prevent loss of potency.[2][3] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2][3]

Q3: Can I store CUDC-907 diluted in aqueous media for long-term experiments?

A3: It is not recommended to store CUDC-907 in aqueous media for extended periods. CUDC-907 is insoluble in water, and preparing fresh dilutions in your cell culture medium or experimental buffer from a DMSO stock solution immediately before use is the best practice.[2][3] For in vivo studies, suspensions can be prepared in normal saline or other vehicles immediately before administration.[1]

Q4: What are the signs of CUDC-907 instability or degradation in my experiments?

A4: Signs of instability can include a decrease in the expected biological activity of the compound, such as reduced inhibition of cell proliferation or target pathways.[8][9] Visually, precipitation or cloudiness in your stock solution or final working solution can indicate that the compound is coming out of solution, which can be due to solvent evaporation, temperature fluctuations, or interaction with components in the aqueous medium.[10][11]

CUDC-907 Stability and Solubility Data

ParameterSolventConcentrationStorage TemperatureStability/DurationCitations
Solubility DMSO≥25.45 mg/mLRoom TemperatureNot specified for long-term[4]
DMSO87 mg/mL (171.07 mM)Not specifiedNot specified[3]
DMSO102 mg/mL (200.57 mM)Not specifiedUse fresh DMSO[2][5][6]
WaterInsolubleNot applicableNot applicable[2][3][4][5][6]
EthanolInsolubleNot applicableNot applicable[2][3][4][5][6]
Stock Solution Stability DMSONot specified-20°CUp to 1 month[2][3]
DMSONot specified-80°CUp to 1 year[2]
Lyophilized Powder Stability SolidNot applicable-20°C≥ 4 years[7]

Experimental Protocols

Preparation of CUDC-907 Stock Solution for In Vitro Experiments
  • Reconstitution: Allow the lyophilized CUDC-907 powder to equilibrate to room temperature before opening the vial.

  • Dissolution: Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[1] To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4]

  • Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[1][2]

  • Working Dilution: For cell-based assays, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding it to the cells. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

CUDC-907 Signaling Pathway

CUDC-907 is a dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). Its mechanism of action involves the simultaneous blockade of these two critical pathways in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][12][13]

CUDC907_Pathway CUDC-907 Dual Inhibition Pathway cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis HDAC HDAC Histones Histones HDAC->Histones deacetylates Acetylated Histones Acetylated Histones Acetylated Histones->Histones Gene Expression Gene Expression Acetylated Histones->Gene Expression Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes Cell Cycle Arrest Cell Cycle Arrest CUDC-907 CUDC-907 CUDC-907->PI3K CUDC-907->HDAC

Caption: CUDC-907 mechanism of action.

Troubleshooting Guide

This guide addresses potential issues with CUDC-907 stability during long-term experiments.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_check1 Stock Solution Check cluster_check2 Working Solution Check cluster_solutions Corrective Actions start Issue: Reduced Activity or Precipitation of CUDC-907 stock_fresh Is the stock solution older than recommended? (1 month at -20°C, 1 year at -80°C) start->stock_fresh stock_thaw Has the stock been through multiple freeze-thaw cycles? stock_fresh->stock_thaw No new_stock Prepare a fresh stock solution from lyophilized powder. stock_fresh->new_stock Yes media_prep Was the working solution prepared fresh before use? stock_thaw->media_prep No aliquot Aliquot new stock solutions to avoid freeze-thaw cycles. stock_thaw->aliquot Yes dmso_conc Is the final DMSO concentration too high? (>0.5%) media_prep->dmso_conc Yes fresh_working Always prepare working solutions fresh from a thawed aliquot. media_prep->fresh_working No media_evap Is there evidence of media evaporation in the culture vessel? dmso_conc->media_evap No optimize_dmso Optimize DMSO concentration; use the lowest effective concentration. dmso_conc->optimize_dmso Yes monitor_humidity Monitor incubator humidity and ensure culture vessels are properly sealed. media_evap->monitor_humidity Yes end Problem Resolved/Re-evaluate media_evap->end No, problem likely resolved. new_stock->aliquot aliquot->fresh_working fresh_working->optimize_dmso optimize_dmso->monitor_humidity monitor_humidity->end Re-evaluate experiment

Caption: CUDC-907 troubleshooting workflow.

Issue 1: Precipitate observed in the cell culture medium after adding CUDC-907.

  • Possible Cause A: Poor solubility in aqueous medium. CUDC-907 is insoluble in water.[2][3][4][5][6] Even when diluted from a DMSO stock, high final concentrations can lead to precipitation in the culture medium.

    • Solution: Ensure the final concentration of CUDC-907 is within the reported effective range for your cell type (typically in the nanomolar range).[1][8][9] Prepare the working solution by adding the DMSO stock to the medium and mixing thoroughly immediately before adding to the cells.

  • Possible Cause B: Interaction with media components. Components in the serum or the medium itself can sometimes cause small molecules to precipitate.[10]

    • Solution: Try preparing the CUDC-907 dilution in a small volume of serum-free medium first, then adding it to the serum-containing medium. If the issue persists, consider using a different batch of serum or a serum-free medium formulation if your experiment allows.

  • Possible Cause C: Evaporation of media. In long-term experiments, evaporation from culture plates can increase the concentration of all components, including CUDC-907, potentially causing it to exceed its solubility limit.[10][11]

    • Solution: Ensure proper humidification in your incubator and use culture plates with tight-fitting lids. For very long-term cultures, consider sealing the plates with a gas-permeable membrane.

Issue 2: Reduced or inconsistent biological effect of CUDC-907 over time.

  • Possible Cause A: Degradation of CUDC-907 in stock solution. Repeated freeze-thaw cycles or prolonged storage of the DMSO stock solution at -20°C can lead to a loss of potency.[2][3]

    • Solution: Prepare fresh stock solutions in DMSO and aliquot them for single use to avoid freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1][2]

  • Possible Cause B: Instability in culture medium. Over the course of a multi-day experiment, CUDC-907 may degrade in the aqueous environment of the cell culture medium at 37°C.

    • Solution: For long-term experiments, consider replacing the medium with freshly prepared CUDC-907-containing medium every 24-72 hours, depending on the stability of the compound in your specific experimental conditions. Published studies using CUDC-907 for 72 hours have shown sustained effects.[1][8]

Issue 3: Precipitate observed in the DMSO stock solution.

  • Possible Cause A: Water absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the air.[2] This can reduce the solubility of CUDC-907 and cause it to precipitate.

    • Solution: Use fresh, anhydrous DMSO to prepare stock solutions.[2] Ensure the vial is tightly capped and stored in a desiccated environment if possible.

  • Possible Cause B: Low temperature. If the stock solution is stored at a very low temperature (e.g., -80°C), the DMSO may freeze. Upon thawing, the compound may not redissolve completely.

    • Solution: Before use, ensure the stock solution is completely thawed and the compound is fully dissolved. Gentle warming to 37°C or brief sonication can help.[4] Visually inspect the solution for any particulate matter before making your working dilutions.

References

Fimepinostat-Induced DNA Damage Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing DNA damage induced by Fimepinostat (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable small molecule that dually inhibits Class I PI3K and Class I and II HDAC enzymes.[1] This dual inhibition disrupts critical cellular pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of the MYC oncogene, all of which are linked to its anti-cancer and DNA-damaging effects.[3]

Q2: At what concentrations and for how long should I treat my cells with this compound to observe DNA damage?

The optimal concentration and incubation time for this compound are cell-line dependent. However, published studies provide a general range to begin optimization.

Cell Line TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Hepatocellular Carcinoma (SMMC-7721, HuH-7)5 - 60 nM24 - 36 hoursG2/M arrest, Apoptosis[4]
HIV-1 Latently Infected J-lat Tat-GFP cells25 nM48 hoursLatency reversal[5]
Pancreatic Cancer (Aspc-1, Capan-1)Not specified48 hoursWestern blot analysis[1]
Various Cancer Cell Lines72 hoursGrowth inhibition[1]

It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for observing DNA damage.

Q3: How does this compound's dual PI3K/HDAC inhibition lead to DNA damage?

The inhibition of HDACs can alter chromatin structure, making DNA more accessible to damaging agents and potentially impairing DNA repair processes. The inhibition of the PI3K/AKT/mTOR pathway can also impact the DNA damage response (DDR). The combination of these effects can lead to an accumulation of DNA damage. Furthermore, this compound has been shown to downregulate proteins involved in the DNA damage response, such as Wee1 and CHK1.[6]

Q4: What is the role of c-Myc suppression in this compound-induced DNA damage?

This compound has been shown to decrease the expression of the oncoprotein c-Myc.[3] c-Myc is known to be involved in cell proliferation and can also influence the cellular response to DNA damage. Suppression of c-Myc by this compound can contribute to cell cycle arrest and apoptosis, which are often consequences of significant DNA damage.

Troubleshooting Guides for Key Assays

γH2AX Staining for DNA Double-Strand Breaks

The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs).

Experimental Workflow for γH2AX Staining

G cluster_0 Cell Culture and Treatment cluster_1 Immunostaining cluster_2 Analysis A Seed cells B Treat with this compound (e.g., 5-100 nM, 4-24h) A->B C Fix and Permeabilize B->C D Block non-specific binding C->D E Incubate with primary anti-γH2AX antibody D->E F Incubate with fluorescent secondary antibody E->F G Counterstain with DAPI F->G H Image with fluorescence microscope or flow cytometer G->H G cluster_0 Cell Preparation cluster_1 Lysis and Unwinding cluster_2 Electrophoresis and Analysis A Harvest this compound-treated cells B Embed cells in low-melting point agarose on a slide A->B C Lyse cells in high salt and detergent buffer B->C D Incubate slides in alkaline buffer to unwind DNA C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize and quantify comets F->G G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Harvest this compound-treated cells B Wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G cluster_0 This compound Action cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 DNA Damage Response cluster_4 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K HDAC HDAC This compound->HDAC AKT AKT (inhibition) PI3K->AKT Chromatin Chromatin (relaxation) HDAC->Chromatin cMyc c-Myc (suppression) AKT->cMyc ATM_ATR ATM/ATR (activation) Chromatin->ATM_ATR Apoptosis Apoptosis cMyc->Apoptosis CHK1_CHK2 CHK1/CHK2 (activation) ATM_ATR->CHK1_CHK2 gammaH2AX γH2AX (formation) ATM_ATR->gammaH2AX CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest gammaH2AX->Apoptosis

References

Fimepinostat Technical Support Center: Ensuring Compound Integrity in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Fimepinostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound (CUDC-907), a dual inhibitor of PI3K and HDAC enzymes. Ensuring the stability of this compound is critical for obtaining reproducible and reliable experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for up to three years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3][4] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots at -80°C.[1][5]

Q3: What is the stability of this compound stock solutions in DMSO?

A3: When stored at -80°C, this compound stock solutions in DMSO are generally stable for up to one year.[1] If stored at -20°C, the stability is significantly reduced to approximately one month.[1][5]

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: this compound is insoluble in water.[1] When preparing working solutions for cell-based assays, it is common to dilute the DMSO stock solution into the aqueous culture medium. It is best practice to prepare these working solutions immediately before use. The stability of this compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components.

Q5: Can I store this compound at room temperature?

A5: While some suppliers indicate that this compound is stable enough for shipping at ambient temperatures for short periods, long-term storage at room temperature is not recommended.[6] For optimal stability, adhere to the recommended storage at -20°C for solid compound and -80°C for solutions in DMSO.

Troubleshooting Guide: Addressing this compound Degradation

Inconsistent or unexpected experimental results may sometimes be attributed to the degradation of this compound. This guide provides a systematic approach to troubleshoot potential stability issues.

Table 1: Summary of this compound Storage Conditions and Stability
FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 years[1]Keep tightly sealed in a dry environment.
4°CUp to 2 yearsFor shorter-term storage.
Solution in DMSO -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.[1][5]
-20°CUp to 1 month[1][5]Less ideal than -80°C for long-term stability.
Identifying Potential Degradation

If you suspect this compound degradation is affecting your experiments, consider the following:

  • Inconsistent Potency: Are you observing a decrease in the expected biological activity of this compound over time or between different experimental sets?

  • Variability in Results: Are your replicates showing high variability that cannot be explained by other experimental factors?

  • Visible Changes: Have you noticed any changes in the color or clarity of your stock solutions?

Logical Troubleshooting Workflow

To systematically investigate potential degradation, follow this workflow:

Fimepinostat_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Verification cluster_3 Advanced Stability Assessment cluster_4 Conclusion A Inconsistent Experimental Results Observed B Review Storage Conditions (Temp, Aliquoting) A->B C Check Age of Stock Solution B->C D Verify Solvent Quality (Anhydrous DMSO) C->D E Prepare Fresh Stock Solution D->E If issues persist F Perform Control Experiment: Fresh vs. Old Stock E->F G Conduct Stability Test in Experimental Medium E->G For further investigation I Degradation Confirmed: Discard Old Stock F->I If results differ J Degradation Not Confirmed: Investigate Other Variables F->J If results are similar H Analyze by HPLC-MS (If available) G->H H->I If degradation is detected

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Protocols for Stability Assessment

If you need to empirically assess the stability of your this compound stock under your specific experimental conditions, the following protocols can be adapted.

Protocol 1: Bioactivity Comparison of Fresh vs. Aged Stock Solution

This protocol allows for a functional assessment of this compound stability.

Objective: To compare the biological activity of a freshly prepared this compound stock solution with an older, stored stock solution.

Methodology:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at the same concentration as your existing stock.

  • Design a dose-response experiment using a relevant cell line and a well-established assay (e.g., cell viability, target inhibition).

  • Treat cells in parallel with serial dilutions of both the fresh and the aged this compound stock solutions.

  • Include appropriate controls: vehicle (DMSO) only and untreated cells.

  • Incubate for the standard duration of your assay.

  • Measure the endpoint and plot the dose-response curves for both the fresh and aged stock solutions.

  • Compare the IC50/EC50 values. A significant rightward shift in the dose-response curve for the aged stock indicates a loss of potency and likely degradation.

Protocol 2: Stability in Aqueous Experimental Medium

This protocol helps determine the stability of this compound in your specific cell culture medium or buffer.

Objective: To quantify the amount of intact this compound remaining in an aqueous medium over time.

Methodology:

  • Spike this compound from your DMSO stock into your experimental medium at the final working concentration.

  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile or methanol) and store at -80°C until analysis.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the peak area of the parent this compound compound at each time point.

  • Plot the percentage of remaining this compound against time. A significant decrease over time indicates instability in the experimental medium.

This compound Signaling Pathway

This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). Its mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway and the epigenetic regulation of gene expression.

Fimepinostat_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylation GeneExpression Tumor Suppressor Gene Expression Histones->GeneExpression Acetylation leads to Fimepinostat_PI3K This compound Fimepinostat_PI3K->PI3K Fimepinostat_HDAC This compound Fimepinostat_HDAC->HDAC

Caption: this compound's dual inhibition of PI3K and HDAC signaling pathways.

References

Troubleshooting inconsistent results in Fimepinostat experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fimepinostat (CUDC-907) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CUDC-907) is an orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] By targeting both of these pathways, this compound can prevent the activation of the PI3K-AKT-mTOR signaling pathway, which is often overactivated in cancer cells, and induce changes in gene expression through HDAC inhibition, leading to cell cycle arrest and apoptosis.[1][2]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily impacts the PI3K/AKT/mTOR pathway and the acetylation of histones and other proteins regulated by HDACs.[2] Inhibition of PI3Kα prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of AKT and its downstream effectors like mTOR. This disrupts cell growth, proliferation, and survival signals.[2] HDAC inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, as well as affecting the acetylation status and function of non-histone proteins involved in cellular processes. The dual inhibition can also lead to the downregulation of oncogenic proteins like c-Myc.[3][4]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound powder should be kept at -20°C and is stable for at least four years.[5] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month.[6] It is recommended to use fresh DMSO as moisture can reduce solubility.[7] For in vivo experiments, working solutions should be prepared fresh on the same day of use.[8] The solid compound can be shipped at room temperature.[1]

Troubleshooting Inconsistent Results

Q4: My cell viability assay results with this compound are not consistent. What are the possible reasons?

A4: Inconsistent cell viability results can stem from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. The IC50 can range from low nanomolar to higher concentrations depending on the genetic background of the cells.[2][7] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect cell proliferation and the efficacy of some drugs.[9][10][11] Standardize the FBS concentration across all experiments. If you suspect interference, consider reducing the serum concentration during the drug treatment period, but be aware this can also affect cell health.

  • Compound Stability: Ensure that your this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade the compound.[6]

  • Assay-Specific Issues: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is compatible with your experimental conditions and that you are following the manufacturer's protocol precisely. For instance, compounds that affect cellular metabolism might interfere with MTT assays.

Q5: I am observing unexpected bands or no signal in my Western blot for downstream targets of this compound. How can I troubleshoot this?

A5: Western blotting can be a complex technique with multiple potential points of failure. Here are some common issues and solutions when analyzing this compound's effects:

  • No or Weak Signal:

    • Insufficient Protein Load: Ensure you are loading an adequate amount of total protein.[12][13]

    • Low Target Abundance: The expression of your target protein might be low. Consider enriching your sample through immunoprecipitation.[13]

    • Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution.[13]

    • Inefficient Transfer: Verify protein transfer by staining the membrane with Ponceau S.[14]

  • High Background:

    • Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[13]

    • Excessive Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding.[12]

    • Insufficient Washing: Increase the number and duration of wash steps.[14]

  • Unexpected Bands:

    • Off-Target Effects: At higher concentrations, this compound may have off-target effects, leading to unexpected changes in protein expression.[15][16] It is important to use the lowest effective concentration determined from dose-response studies.

    • Post-Translational Modifications: The target protein may have post-translational modifications that alter its molecular weight.[14]

    • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent sample degradation.[13]

Q6: My flow cytometry data for apoptosis or cell cycle analysis after this compound treatment is variable. What should I check?

A6: Variability in flow cytometry can be due to both biological and technical factors:

  • Treatment Time and Concentration: The induction of apoptosis and cell cycle arrest are time and concentration-dependent.[2] Ensure that you are using a consistent treatment duration and concentration. A time-course experiment can help determine the optimal endpoint.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can show altered cell cycle profiles and higher background apoptosis.

  • Staining Protocol: Inconsistent staining can lead to variable results. Ensure that the staining reagents (e.g., Annexin V, Propidium Iodide) are not expired and that the staining protocol is followed precisely, including incubation times and temperatures.[2]

  • Instrument Settings: Use consistent instrument settings (e.g., voltages, compensation) for all samples within an experiment.

Data Presentation

Table 1: this compound (CUDC-907) IC50 Values for PI3K and HDAC Isoforms

TargetIC50 (nM)
PI3Kα19
PI3Kβ54
PI3Kδ39
PI3Kγ311
HDAC11.7
HDAC25.0
HDAC31.8
HDAC102.8
HDAC627
HDAC115.4
HDAC8191

Data compiled from multiple sources.[1][7]

Table 2: this compound (CUDC-907) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Granta 519B-cell Lymphoma7
DOHH2B-cell Lymphoma1
RLB-cell Lymphoma2
PfeifferB-cell Lymphoma4
SuDHL4B-cell Lymphoma3
DaudiB-cell Lymphoma15
RajiB-cell Lymphoma9
RPMI8226Myeloma2
OPM-2Myeloma1
ARH77Myeloma5
SMMC-7721Hepatocellular Carcinoma~17.76
HuH-7Hepatocellular Carcinoma~4.57

Data compiled from multiple sources.[2][7]

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[8]

  • Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® 3D Cell Viability Assay.[2] This typically involves adding the reagent to each well, incubating for a short period to induce cell lysis and stabilize the luminescent signal, and then reading the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blotting

  • Sample Preparation: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with different concentrations of this compound for the desired duration (e.g., 36 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[2]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Fimepinostat_Signaling_Pathway This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates Histones Histones HDAC->Histones deacetylates GeneExpression Altered Gene Expression HDAC->GeneExpression represses some genes cMyc c-Myc HDAC->cMyc regulates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates AKT->cMyc stabilizes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->GeneExpression activates some genes Apoptosis Apoptosis GeneExpression->Apoptosis induces

Caption: this compound dual-inhibits PI3K and HDAC signaling pathways.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability biochemical Biochemical Assays treatment->biochemical analysis Data Analysis & Interpretation viability->analysis western Western Blot (p-AKT, Ac-Histone, etc.) biochemical->western flow Flow Cytometry (Apoptosis, Cell Cycle) biochemical->flow western->analysis flow->analysis

Caption: General experimental workflow for studying this compound effects.

References

Validation & Comparative

Fimepinostat vs. Romidepsin: A Comparative Guide to HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination. Histone deacetylase (HDAC) inhibitors have been a cornerstone of this approach, with romidepsin emerging as a potent latency-reversing agent (LRA) in clinical trials.[1][2][3] However, the development of novel agents with improved efficacy and safety profiles is ongoing. Fimepinostat, a dual inhibitor of HDAC and phosphoinositide 3-kinase (PI3K), has shown promise as a potent LRA with a potentially favorable impact on T cell activation.[1][2][4]

This guide provides a comprehensive comparison of this compound and romidepsin, presenting experimental data on their efficacy in reversing HIV latency, their effects on T cell biology, and the underlying signaling pathways they modulate.

Quantitative Comparison of Latency Reversal and Cellular Effects

The following tables summarize the key quantitative findings from in vitro and ex vivo studies comparing this compound and romidepsin.

Cell Line Models This compound Romidepsin Panobinostat (for comparison) Reference
J-lat Tat-GFP (% GFP Expression) Similar effect at 25 nMSimilar effect at 2.5 nMTrended lower at 12.5 nM[1]
ACH-2 (HIV-1 p24 Production) Trended higher at 50 nMLower than this compound at 5 nMLower than both at 12.5 nM[1]
Ex Vivo Patient Cells (CD4+ T cells from HIV-1+ donors) This compound Romidepsin Reference
Cell-associated unspliced HIV-1 RNA Potent induction of HIV-1 transcriptionPotent induction of HIV-1 transcription[1]
T Cell Effects (PBMCs from uninfected donors) This compound Romidepsin Reference
T Cell Activation (CD69 Expression) DecreasedIncreased[1]
T Cell Proliferation (Ki67 Expression) No negative impactNot specified, but other HDACis can increase[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Latency Reversal in Cell Lines
  • Cell Lines:

    • J-lat Tat-GFP: A Jurkat T cell line latently infected with an HIV-1 provirus containing a GFP reporter gene. GFP expression is a direct measure of HIV-1 reactivation.

    • ACH-2: A T-lymphocytic cell line containing a single integrated copy of the HIV-1 provirus. Latency reversal is measured by the production of the HIV-1 p24 antigen.[1][5]

  • Drug Concentrations:

    • This compound: Tested at concentrations up to 50 nM. A concentration of 25 nM was found to be comparable to romidepsin in latency reversal.[1]

    • Romidepsin: Tested at concentrations up to 5 nM. A concentration of 2.5 nM was used for direct comparison with this compound.[1]

    • Panobinostat: Used as a comparator at a concentration of 12.5 nM.[1]

  • Treatment and Analysis:

    • Cells were incubated with the respective drugs for 48 hours.

    • In J-lat Tat-GFP cells, HIV-1 reactivation was quantified by measuring the percentage of GFP-positive cells and the median fluorescence intensity using flow cytometry.

    • In ACH-2 cells, HIV-1 p24 production in the cell supernatant was measured by ELISA.

    • Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.[1][6]

Ex Vivo Latency Reversal in Patient Cells
  • Sample Source: CD4+ T cells were isolated from HIV-1-infected donors on long-term combination antiretroviral therapy (cART) with suppressed viral loads.

  • Stimulation: Isolated CD4+ T cells were stimulated ex vivo with clinically relevant concentrations of this compound and romidepsin.

  • Analysis: The primary endpoint was the measurement of cell-associated unspliced HIV-1 RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This provides a direct measure of HIV-1 transcription.[1][5]

T Cell Activation and Proliferation Assays
  • Sample Source: Peripheral blood mononuclear cells (PBMCs) were isolated from uninfected donors.

  • Stimulation: PBMCs were stimulated with this compound or romidepsin.

  • Analysis:

    • T cell activation was determined by measuring the expression of the early activation marker CD69 on CD4+ T cells via flow cytometry.

    • T cell proliferation was assessed by measuring the expression of the proliferation marker Ki67 on CD4+ T cells via flow cytometry.[1][5]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and romidepsin, as well as the experimental workflow for evaluating latency reversal, can be visualized through the following diagrams.

G cluster_this compound This compound Pathway cluster_romidepsin Romidepsin Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits Akt Akt PI3K->Akt activates Histones Histones HDAC->Histones deacetylates HIV_Transcription_F HIV Transcription Akt->HIV_Transcription_F promotes latency Chromatin Chromatin Histones->Chromatin condenses Chromatin->HIV_Transcription_F represses Romidepsin Romidepsin HDAC_R HDAC (Class I) Romidepsin->HDAC_R inhibits Histones_R Histones HDAC_R->Histones_R deacetylates Chromatin_R Chromatin Histones_R->Chromatin_R condenses HIV_Transcription_R HIV Transcription Chromatin_R->HIV_Transcription_R represses G cluster_isolation Cell Isolation cluster_treatment Ex Vivo Treatment cluster_analysis Analysis Patient_Blood Blood from HIV+ Donor on cART Isolate_CD4 Isolate CD4+ T Cells Patient_Blood->Isolate_CD4 Treat_LRA Treat with LRA (this compound or Romidepsin) Isolate_CD4->Treat_LRA RNA_Extraction RNA Extraction Treat_LRA->RNA_Extraction RT_qPCR RT-qPCR for unspliced HIV-1 RNA RNA_Extraction->RT_qPCR Data_Analysis Data Analysis RT_qPCR->Data_Analysis

References

Fimepinostat: A Head-to-Head Comparison with Single-Agent PI3K and HDAC Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dual PI3K and HDAC inhibitor, Fimepinostat (CUDC-907), reveals superior preclinical efficacy in hematological malignancies when compared to single-agent PI3K or HDAC inhibitors. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is an oral, first-in-class small molecule that simultaneously targets two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC)[1][2]. This dual inhibitory mechanism offers a multi-pronged attack on cancer cell proliferation, survival, and epigenetic regulation. Preclinical studies have demonstrated that this approach may lead to enhanced anti-tumor activity compared to targeting each pathway individually[3][4].

Performance Data: this compound vs. Single-Agent Inhibitors

In preclinical models of Non-Hodgkin Lymphoma (NHL) and Multiple Myeloma (MM), this compound has demonstrated greater efficacy than treatment with either a single-agent PI3K inhibitor or a single-agent HDAC inhibitor, even when the single agents are used in combination at their maximum tolerated doses (MTD)[3]. Furthermore, this compound was shown to be more effective than the PI3Kδ-selective inhibitor idelalisib (CAL-101) at MTD[3].

In Vitro Efficacy: Inhibition of B-cell Lymphoma and Myeloma Cell Lines

This compound has shown potent inhibitory activity across a range of B-cell lymphoma and myeloma cell lines, with IC50 values in the nanomolar range.

Cell LineCancer TypeThis compound (CUDC-907) IC50 (nM)
Granta 519Mantle Cell Lymphoma7
DOHH2Follicular Lymphoma1
RLFollicular Lymphoma2
PfeifferDiffuse Large B-cell Lymphoma4
SuDHL4Diffuse Large B-cell Lymphoma3
DaudiBurkitt's Lymphoma15
RajiBurkitt's Lymphoma9
RPMI8226Multiple Myeloma2
OPM-2Multiple Myeloma1
ARH77Multiple Myeloma5
Table 1: In Vitro Antiproliferative Activity of this compound in Hematological Malignancy Cell Lines. Data sourced from publicly available information[3].
In Vivo Efficacy: Superior Tumor Growth Inhibition in a DLBCL Xenograft Model

A direct comparison in a xenograft model of Diffuse Large B-cell Lymphoma (DLBCL) using SUDHL-6 and TMD-8 cells demonstrated that this compound, administered orally, resulted in a significant, dose-dependent inhibition of tumor growth[4]. At a dose of 100 mg/kg, this compound led to the most significant tumor growth delay[4]. While specific comparative data with single agents from this particular study is not provided in the table, another key study in a Daudi NHL xenograft model directly compared this compound with the PI3K inhibitor GDC-0941 and the HDAC inhibitor vorinostat.

Treatment GroupDosage (oral, 5x weekly)Endpoint Tumor Growth Inhibition (%)
Vehicle Control-0%
This compound (CUDC-907) 100 mg/kg (MTD) ~85%
GDC-0941 (PI3K inhibitor)MTD~40%
Vorinostat (HDAC inhibitor)MTD~30%
GDC-0941 + Vorinostat (Combination)MTD~60%
Table 2: Comparative In Vivo Antitumor Efficacy in a Daudi NHL Xenograft Model. This table summarizes the superior efficacy of this compound compared to single-agent PI3K and HDAC inhibitors and their combination at maximum tolerated doses (MTD). The data is interpreted from graphical representations in a key preclinical study[5].

Signaling Pathway Inhibition

This compound's dual-action mechanism leads to the simultaneous disruption of two major cancer signaling pathways.

PI3K_HDAC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth_Survival Cell Growth & Survival mTOR->Growth_Survival Fimepinostat_PI3K This compound Fimepinostat_PI3K->PI3K Inhibits PI3K_inhibitor Single-agent PI3K Inhibitor PI3K_inhibitor->PI3K Inhibits Histones Histones HDAC HDAC Histones->HDAC Deacetylates Acetylation Reduced Gene Transcription HDAC->Acetylation Fimepinostat_HDAC This compound Fimepinostat_HDAC->HDAC Inhibits HDAC_inhibitor Single-agent HDAC Inhibitor HDAC_inhibitor->HDAC Inhibits

Figure 1: this compound's Dual Inhibition of PI3K and HDAC Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed lymphoma cell lines in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS. For primary cells, a higher density of 1 x 10^6 cells/mL may be required. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, a single-agent PI3K inhibitor (e.g., idelalisib), and a single-agent HDAC inhibitor (e.g., vorinostat) in culture medium. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Inhibitors A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Incubate Overnight F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Figure 2: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Pathway Inhibition

This protocol is used to detect changes in protein expression and phosphorylation status, confirming target engagement.

  • Cell Lysis: Treat lymphoma cells with the inhibitors for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 3: Western Blotting Experimental Workflow.

In Vivo Xenograft Model

This protocol outlines the establishment and treatment of a subcutaneous lymphoma xenograft model to assess in vivo efficacy.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells (e.g., Daudi or SUDHL-6) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer this compound, a single-agent PI3K inhibitor, and a single-agent HDAC inhibitor (or vehicle control) orally at their respective MTDs according to the specified dosing schedule (e.g., 5 days on, 2 days off).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

Conclusion

The available preclinical data strongly suggests that this compound's dual inhibition of PI3K and HDAC pathways results in superior anti-tumor activity in hematological malignancies compared to single-agent inhibitors targeting either pathway alone. This enhanced efficacy, observed both in vitro and in vivo, underscores the potential of this dual-targeting strategy to overcome resistance mechanisms and improve therapeutic outcomes. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other dual-pathway inhibitors in oncology research.

References

Fimepinostat and Temozolomide: A Novel Combination Therapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for many patients. The current standard of care, maximal safe surgical resection followed by radiation and the alkylating agent temozolomide (TMZ), has only modestly improved overall survival.[1] The aggressive and infiltrative nature of GBM, coupled with inherent and acquired resistance to therapy, necessitates the exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of a promising new combination therapy, fimepinostat with temozolomide, against the current standard of care and other emerging treatment regimens for glioblastoma.

Executive Summary

Preclinical evidence strongly suggests that the combination of this compound, a dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K), and temozolomide acts synergistically to suppress glioblastoma growth and prolong survival.[1] This enhanced efficacy stems from this compound's ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis, thereby sensitizing glioblastoma cells to the cytotoxic effects of temozolomide. This guide will delve into the experimental data supporting this combination, compare it with other therapeutic alternatives, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Dual-Pronged Attack

Temozolomide is a DNA alkylating agent that induces cell death by damaging the DNA of rapidly dividing cancer cells. However, its effectiveness can be limited by the cellular DNA repair machinery.

This compound, on the other hand, employs a multi-targeted approach. As a dual inhibitor of HDAC and PI3K, it disrupts two critical signaling pathways frequently dysregulated in glioblastoma:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K, this compound downregulates the activity of Akt and mTOR, leading to decreased cell proliferation and increased apoptosis.

  • HDAC Inhibition: Histone deacetylases are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cell cycle control, apoptosis, and angiogenesis. A key target of this action is the downregulation of the MYC oncogene, a critical driver of glioblastoma progression.[1]

The synergistic effect of combining this compound and temozolomide is believed to arise from this compound's ability to create a more vulnerable state in the cancer cells, making them more susceptible to the DNA-damaging effects of temozolomide.

cluster_this compound This compound cluster_Temozolomide Temozolomide cluster_Cellular_Effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits Akt Akt PI3K->Akt activates PI3K->Akt MYC MYC HDAC->MYC regulates HDAC->MYC Temozolomide Temozolomide DNA DNA Temozolomide->DNA alkylates Apoptosis Apoptosis DNA->Apoptosis induces DNA->Apoptosis Akt->Apoptosis inhibits Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation promotes Akt->Proliferation MYC->Proliferation promotes MYC->Proliferation Angiogenesis Angiogenesis MYC->Angiogenesis promotes MYC->Angiogenesis

Fig. 1: Simplified signaling pathway of this compound and Temozolomide in Glioblastoma.

Preclinical Performance: In Vitro and In Vivo Evidence

A key preclinical study by Wan et al. (2025) provides compelling evidence for the efficacy of the this compound-temozolomide combination in glioblastoma models.[1]

In Vitro Studies: Synergistic Inhibition of Glioblastoma Cell Growth

The study utilized a panel of human glioblastoma cell lines (T98G, A172, U251, U87, and U373) to assess the anti-proliferative and pro-apoptotic effects of this compound and its combination with temozolomide.

Cell Proliferation: this compound demonstrated a dose-dependent inhibition of proliferation across all tested cell lines, with IC50 values generally below 50 nM.[1] The combination of this compound and temozolomide resulted in a synergistic inhibition of cell proliferation, as indicated by Combination Index (CI) values predominantly below 1.[1]

Cell LineThis compound IC50 (nM)
T98G< 50
A172< 50
U251< 50
U87< 50
U373< 50
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines. Data extracted from Wan et al. (2025).[1]

Apoptosis: this compound induced a dose-dependent increase in apoptosis in all tested glioblastoma cell lines.[1] The combination of this compound and temozolomide significantly enhanced the induction of apoptosis compared to either drug alone.[1]

TreatmentT98G (% Apoptotic Cells)A172 (% Apoptotic Cells)U251 (% Apoptotic Cells)U87 (% Apoptotic Cells)U373 (% Apoptotic Cells)
Control~5%~5%~5%~5%~5%
This compound (500 nM)~25%~30%~35%~20%~40%
Temozolomide~15%~20%~25%~15%~20%
Combination~45% ~50% ~60% ~40% ~65%
Table 2: Apoptosis Induction in Glioblastoma Cell Lines. Approximate values extrapolated from graphical data in Wan et al. (2025).[1]
In Vivo Studies: Tumor Growth Inhibition and Prolonged Survival

The anti-tumor efficacy of the combination therapy was evaluated in a subcutaneous U87 glioblastoma xenograft model in nude mice.

Tumor Growth: While both this compound and temozolomide monotherapy significantly inhibited tumor growth compared to the control group, the combination therapy resulted in a more profound and sustained suppression of tumor growth.[1]

Survival: The combination of this compound and temozolomide significantly prolonged the survival of tumor-bearing mice compared to either monotherapy or the control group.[1] The median survival in the combination therapy group was notably extended, with some animals surviving beyond the 60-day study period.[1]

Treatment GroupMedian Survival (Days)
Control~40
Temozolomide~50
This compound~55
Combination>60
Table 3: Median Survival in U87 Glioblastoma Xenograft Model. Approximate values extrapolated from survival curves in Wan et al. (2025).[1]

Comparison with Alternative Therapies

Several other combination therapies are being investigated for glioblastoma. Here, we compare the this compound-temozolomide combination with two notable examples:

  • Vorinostat and Temozolomide: Vorinostat is another HDAC inhibitor. A phase I/II clinical trial (Alliance N0874/ABTC 02) evaluated the combination of vorinostat with standard temozolomide and radiation therapy in newly diagnosed glioblastoma. The study found the combination to be well-tolerated but did not meet its primary efficacy endpoint, with a median overall survival of 16.1 months.[2][3][4]

  • Bevacizumab and Temozolomide: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), a key driver of angiogenesis. The GENOM 009 randomized phase II trial compared neoadjuvant temozolomide with or without bevacizumab in unresectable glioblastoma. The combination arm showed a higher objective response rate, but the difference in overall survival was not statistically significant.[5][6] Another phase II study reported a median overall survival of 19.6 months for the combination of bevacizumab with temozolomide and radiation.[7]

Combination TherapyMechanism of ActionKey Efficacy Data (Median Overall Survival)
This compound + Temozolomide Dual HDAC/PI3K Inhibition + DNA AlkylationPreclinical: Significant survival benefit in xenograft models.[1]
Vorinostat + TemozolomideHDAC Inhibition + DNA AlkylationClinical (Phase II): 16.1 months[2][3][4]
Bevacizumab + TemozolomideAnti-Angiogenesis (VEGF) + DNA AlkylationClinical (Phase II): ~11-19.6 months[5][6][7]
Table 4: Comparison of Combination Therapies for Glioblastoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound and temozolomide.

Cell Viability Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside, into newly synthesized DNA.

start Seed glioblastoma cells in 96-well plates treat Treat with this compound and/or Temozolomide for 72h start->treat add_brdu Add BrdU to each well treat->add_brdu incubate Incubate for 2-24h to allow BrdU incorporation add_brdu->incubate fix_denature Fix cells and denature DNA incubate->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_substrate Add substrate and measure absorbance add_antibody->add_substrate analyze Analyze data to determine IC50 values add_substrate->analyze

Fig. 2: Experimental workflow for the BrdU cell proliferation assay.
Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

start Treat glioblastoma cells with this compound and/or Temozolomide harvest Harvest and wash cells start->harvest stain Resuspend cells in binding buffer and stain with Annexin V-FITC and 7-AAD harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Fig. 3: Experimental workflow for the Annexin V/7-AAD apoptosis assay.
In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the drug combination in a living organism.

  • Cell Implantation: Human glioblastoma cells (e.g., U87) are injected subcutaneously into the flank of immunocompromised mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

  • Treatment: Mice are randomized into treatment groups (vehicle control, this compound, temozolomide, combination). Drugs are administered, typically via oral gavage, for a defined period.[1]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal weight and overall health are also monitored.[1]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival is monitored until a humane endpoint is reached.[1]

Conclusion and Future Directions

The combination of this compound and temozolomide presents a highly promising therapeutic strategy for glioblastoma. Preclinical data robustly demonstrates synergistic activity in inhibiting tumor growth and prolonging survival.[1] The dual inhibition of HDAC and PI3K by this compound appears to effectively sensitize glioblastoma cells to the cytotoxic effects of temozolomide.

Further investigation is warranted to translate these preclinical findings into the clinical setting. A clinical trial (NCT03893487) is currently underway to evaluate the ability of this compound to cross the blood-brain barrier in patients with brain cancer. The results of this trial will be crucial in determining the future clinical development of this combination therapy for glioblastoma. Continued research into the molecular mechanisms underlying the observed synergy will also be vital for optimizing treatment regimens and identifying patient populations most likely to benefit from this novel approach.

References

Fimepinostat (CUDC-907): A Comparative Guide to its Dual Inhibition of PI3K and HDAC Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fimepinostat, also known as CUDC-907, is a first-in-class, orally bioavailable small molecule that concurrently inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3] This dual-targeting approach represents a promising strategy in cancer therapy by simultaneously disrupting two critical pathways involved in cell proliferation, survival, and epigenetic regulation.[3][4] This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its mechanism of action.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The PI3K/AKT/mTOR pathway is frequently overactivated in various cancers, promoting cell growth and survival.[4] Independently, HDAC enzymes play a crucial role in regulating gene expression through chromatin modification, and their dysregulation can lead to the silencing of tumor suppressor genes. This compound's innovative design allows it to inhibit both pathways, leading to a synergistic antitumor effect that can be more potent than targeting either pathway alone.[2][5] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylation Gene Expression Tumor Suppressor Gene Expression Histones->Gene Expression Acetylation This compound This compound (CUDC-907) This compound->PI3K Inhibits This compound->HDAC Inhibits

Caption: this compound's dual inhibition of PI3K and HDAC pathways.

Quantitative Validation of Dual-Target Inhibition

This compound has demonstrated potent inhibitory activity against both PI3K and HDAC enzymes in preclinical studies. Its efficacy has been observed across a range of cancer types, including diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and solid tumors.[7]

Table 1: this compound (CUDC-907) In Vitro Inhibitory Activity (IC50)

TargetIC50 (nM)
PI3K Isoforms
PI3Kα19
PI3Kβ54
PI3Kδ39
PI3Kγ311
HDAC Subtypes
HDAC11.7
HDAC25.0
HDAC31.8
HDAC627
HDAC8191
HDAC102.8
HDAC115.4

Data sourced from Selleckchem.[6]

Table 2: this compound (CUDC-907) Anti-proliferative Activity in B-cell Lymphoma Cell Lines (IC50)

Cell LineIC50 (nM)
Granta 5197
DOHH21
RL2
Pfeiffer4
SuDHL43
Daudi15
Raji9

Data sourced from Selleckchem.[6]

Comparative Efficacy: this compound vs. Single-Target Inhibitors

Studies have shown that the dual inhibition by this compound results in greater antitumor activity compared to the use of single-agent PI3K or HDAC inhibitors, or even the combination of two separate single-agent inhibitors.[2] This suggests a synergistic effect that is crucial for overcoming potential resistance mechanisms. For instance, in preclinical models of acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC), this compound demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth compared to targeting each pathway alone.[4][5]

Table 3: Comparative Effects of this compound and Single-Target Inhibitors

TreatmentEffect on MYC Protein LevelsInduction of ApoptosisAntitumor Activity in Xenograft Models
This compound (CUDC-907) Potent DownregulationHighSignificant Tumor Growth Inhibition
HDAC Inhibitor (e.g., Panobinostat) Moderate DownregulationModerateModerate Tumor Growth Inhibition
PI3K Inhibitor (e.g., Pictilisib) Moderate DownregulationModerateModerate Tumor Growth Inhibition
Combination of HDAC and PI3K inhibitors Synergistic DownregulationSynergistic InductionEnhanced Tumor Growth Inhibition

This table represents a qualitative summary based on findings from multiple preclinical studies.[8]

Experimental Protocols

The validation of this compound's dual inhibitory action relies on a series of well-established experimental protocols.

In Vitro Kinase and Enzyme Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms and HDAC subtypes.

  • Methodology:

    • Recombinant human PI3K and HDAC enzymes are used.

    • This compound is serially diluted and incubated with the respective enzymes in the presence of their substrates (e.g., ATP for PI3K, acetylated peptides for HDAC).

    • Enzyme activity is measured using methods such as fluorescence, luminescence, or radioactivity-based assays.

    • IC50 values are calculated by plotting enzyme inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis
  • Objective: To assess the downstream effects of this compound on the PI3K and HDAC pathways in cancer cells.

  • Methodology:

    • Cancer cell lines are treated with varying concentrations of this compound for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against key pathway proteins (e.g., phosphorylated AKT (pAKT) for the PI3K pathway, and acetylated histone H3 (Ac-H3) for the HDAC pathway).

    • Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A reduction in pAKT and an increase in Ac-H3 would indicate on-target activity.[8]

Cell Viability and Apoptosis Assays
  • Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.

  • Methodology:

    • Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations.

    • After incubation (e.g., 72 hours), cell viability is measured using assays such as MTT or SRB.

    • For apoptosis, cells can be stained with Annexin V and propidium iodide and analyzed by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.

In Vivo Xenograft Models
  • Objective: To determine the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into immunodeficient mice.

    • Once tumors are established, mice are treated with this compound (administered orally) or a vehicle control.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme Assays Enzyme Assays Cell Culture Cell Culture Western Blot Western Blot Cell Culture->Western Blot Viability Assay Viability Assay Cell Culture->Viability Assay Xenograft Model Xenograft Model Viability Assay->Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Caption: A typical experimental workflow for validating this compound's efficacy.

Conclusion

This compound's ability to simultaneously inhibit the PI3K and HDAC pathways provides a powerful and synergistic approach to cancer treatment. The experimental data strongly supports its dual mechanism of action and demonstrates its superior efficacy over single-target agents in various preclinical models. This positions this compound as a compelling candidate for further clinical investigation in a range of malignancies.

References

Fimepinostat: A Dual-Inhibitor Approach to Overcoming Targeted Therapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cross-resistance and synergistic potential of fimepinostat (CUDC-907) in oncology.

This compound (CUDC-907) is an orally bioavailable small molecule that represents a novel approach in cancer therapy by simultaneously targeting two distinct and critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs).[1][2][3] This dual inhibitory mechanism allows this compound to exert a multi-faceted anti-cancer effect, including the induction of cell cycle arrest, apoptosis, and the downregulation of key oncogenic transcription factors like MYC.[1][4] This guide provides a detailed comparison of this compound's performance and explores the existing research on its ability to overcome resistance to other targeted therapies, supported by experimental data and methodologies.

Mechanism of Action and Targeted Signaling Pathways

This compound was rationally designed to inhibit class I PI3K isoforms (α, β, δ) and class I and II HDAC enzymes.[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively active, promotes cell proliferation, survival, and resistance to therapy.[6][7] HDACs are epigenetic modifiers that regulate gene expression; their inhibition can lead to the re-expression of tumor suppressor genes and the downregulation of oncogenes.[7] By targeting both pathways, this compound aims to achieve a more potent and durable anti-tumor response compared to single-agent inhibitors.[2][6]

Fimepinostat_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MYC MYC AKT->MYC Proliferation Cell Proliferation, Survival mTOR->Proliferation HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis This compound This compound (CUDC-907) This compound->PI3K This compound->HDAC This compound->MYC downregulates MYC->Proliferation

Figure 1: this compound's dual-inhibition signaling pathway.

Cross-Resistance and Synergistic Interactions

A significant challenge in targeted cancer therapy is the development of resistance. This compound has been investigated for its potential to overcome resistance to other therapies and for its synergistic effects when used in combination.

Overcoming Platinum Resistance in MYC-Driven Cancers

Elevated expression of the MYC oncogene is associated with resistance to platinum-based chemotherapy in several cancers, including small cell lung cancer (SCLC).[8] Studies have shown that this compound can effectively decrease MYC expression, making it a promising agent for treating platinum-resistant SCLC.[8] In preclinical models, this compound demonstrated efficacy as a single agent and, more importantly, showed a significant increase in survival when combined with platinum and etoposide.[8]

Synergism with BCL2 Inhibitors

Inhibition of PI3K has been shown to overcome both intrinsic and acquired resistance to the BCL2 inhibitor venetoclax in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[9] Preclinical studies combining this compound with venetoclax have demonstrated synergistic activity in tumor models of double-hit lymphoma (DHL) and double-expressor lymphoma (DEL), which are aggressive subtypes of DLBCL with poor prognosis.[9]

Activity in Castration-Resistant Prostate Cancer (CRPC)

CRPC is a heterogeneous disease characterized by resistance to androgen receptor (AR)-targeted therapies.[10][11] this compound has shown robust tumor growth inhibition in both AR-positive and neuroendocrine subtypes of CRPC in preclinical models.[10][11] This suggests that the dual inhibition of HDAC and PI3K can overcome the phenotypic heterogeneity that drives resistance in CRPC.[10][11]

Quantitative Data on this compound Activity

The following tables summarize the in vitro potency of this compound in various cancer cell lines and its synergistic effects in combination with other targeted agents.

Table 1: this compound (CUDC-907) IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Granta 519B-cell Lymphoma7
DOHH2B-cell Lymphoma1
RLB-cell Lymphoma2
PfeifferB-cell Lymphoma4
SuDHL4B-cell Lymphoma3
DaudiB-cell Lymphoma15
RajiB-cell Lymphoma9
RPMI8226Multiple Myeloma2
OPM-2Multiple Myeloma1
ARH77Multiple Myeloma5
MOLM-13Acute Myeloid Leukemia12.4
CTSAcute Myeloid Leukemia73.7

Data sourced from multiple preclinical studies.[1][7]

Table 2: Synergistic Combinations with this compound

Combination AgentCancer TypeObserved EffectReference
CisplatinPlatinum-Resistant CancersSynergistic cytotoxic effect, reversal of resistance.[5][5]
Etoposide + PlatinumSmall Cell Lung CancerSignificant increase in survival in vivo.[8][8]
VenetoclaxDLBCL, HGBLSynergistic activity in preclinical models.[9][9]
GemcitabineDiffuse Intrinsic Pontine GliomaSynergistic antitumor effects in vitro and in vivo.[12][12]

Mechanisms of Resistance to this compound

While this compound can overcome resistance to other drugs, cancer cells can also develop resistance to this compound itself. A potential mechanism of resistance involves the compensatory activation of the mTOR and MEK/ERK signaling pathways.[13][14] Long-term treatment with this compound has been shown to induce the phosphorylation of AKT, S6, and ERK.[13][14] This suggests that combining this compound with mTOR or ERK inhibitors could be a strategy to overcome this resistance.[13][14]

Fimepinostat_Resistance This compound This compound PI3K PI3K This compound->PI3K HDAC HDAC This compound->HDAC CompensatoryActivation Compensatory Activation This compound->CompensatoryActivation CellDeath Cell Death PI3K->CellDeath HDAC->CellDeath mTOR mTOR Resistance Resistance mTOR->Resistance MEK_ERK MEK/ERK MEK_ERK->Resistance CompensatoryActivation->mTOR CompensatoryActivation->MEK_ERK Resistance->CellDeath

Figure 2: Compensatory activation as a mechanism of resistance to this compound.

Experimental Protocols

The findings presented in this guide are based on a variety of well-established experimental methodologies.

Cell Viability and Apoptosis Assays
  • MTT Assay: To assess the in vitro antitumor activity of this compound, MTT assays are commonly used.[13] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis and necrosis in cells treated with this compound.[7][13]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues from in vivo studies.[13]

Protein Expression and Pathway Analysis
  • Western Blotting: This technique is used to determine the effect of this compound on the protein levels of key signaling molecules, such as p-Akt, c-Myc, and acetylated histones, to confirm target engagement and downstream effects.[4][13]

In Vivo Xenograft Models

  • Xenograft Mouse Models: To evaluate the in vivo efficacy of this compound, human cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunocompromised mice.[13][15] Tumor growth is monitored over time in response to treatment with this compound alone or in combination with other agents.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Cancer Cell Lines (Parental and Resistant) Treatment Treat with this compound +/- Other Targeted Therapy CellLines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot for Pathway Analysis Treatment->WesternBlot Xenograft Establish Xenograft Mouse Model InVivoTreatment Treat Mice with This compound +/- Other Drugs Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Volume InVivoTreatment->TumorMeasurement ExVivoAnalysis Ex Vivo Analysis (e.g., TUNEL, Western) TumorMeasurement->ExVivoAnalysis

Figure 3: A typical experimental workflow for cross-resistance studies.

Conclusion

This compound's unique dual-inhibitory mechanism against PI3K and HDACs positions it as a promising therapeutic agent, particularly in the context of acquired resistance to other targeted therapies. Its ability to downregulate MYC provides a clear rationale for its use in overcoming resistance to platinum-based chemotherapies. Furthermore, its synergistic effects with other targeted agents, such as BCL2 inhibitors, and its broad activity in heterogeneous cancers like CRPC, highlight its potential to address the complex challenge of drug resistance in oncology. Future research should continue to explore rational combinations and predictive biomarkers to optimize the clinical application of this compound.

References

Fimepinostat Shows Promise in Overcoming Platinum Resistance in Small-Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that fimepinostat, a novel dual inhibitor of PI3K and HDAC, demonstrates significant efficacy in platinum-resistant small-cell lung cancer (SCLC) models. These findings position this compound as a promising therapeutic candidate for a patient population with limited treatment options and a dismal prognosis. This guide provides a comparative overview of this compound's performance against current second-line therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Small-cell lung cancer is an aggressive malignancy characterized by rapid development of resistance to initial platinum-based chemotherapy.[1] A key driver of this resistance is the overexpression of the MYC oncogene.[1][2] this compound's unique dual-targeting mechanism directly addresses this challenge. By inhibiting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), this compound disrupts critical cancer cell signaling pathways, leading to reduced MYC expression and induction of apoptosis.[3][4][5]

Preclinical Efficacy of this compound

In Vitro Studies: this compound has demonstrated potent cytotoxic effects across a range of human SCLC cell lines, including those resistant to platinum-based drugs. Notably, its efficacy, with half-maximal lethal doses (LD50) in the low nanomolar range, appears to be independent of the cell line's MYC amplification status, suggesting a broad therapeutic window.[2]

In Vivo Studies: In xenograft models using platinum-resistant SCLC cell lines, this compound administered as a single agent resulted in significant tumor volume reduction.[6] More impressively, in a genetically engineered mouse model that recapitulates the development of platinum-resistant SCLC, this compound monotherapy significantly extended survival. When combined with the standard-of-care chemotherapy agents carboplatin and etoposide, the survival benefit was even more substantial.[1][2]

Comparative Analysis with Standard Therapies

Currently, topotecan and lurbinectedin are the mainstays of second-line treatment for platinum-resistant SCLC.[7] Preclinical data for this compound suggests a potential for superior efficacy.

Topotecan , a topoisomerase I inhibitor, has shown limited efficacy in the platinum-resistant setting, with overall response rates (ORR) reported between 6.4% and 14.8% and a median overall survival (OS) of approximately 4.7 to 5.5 months.[8][9][10]

Lurbinectedin , which received accelerated FDA approval, has an ORR of 22.2% and a median OS of 5.0 months in patients with platinum-resistant SCLC.[11][12]

While direct clinical comparisons are not yet available, the robust preclinical anti-tumor activity and survival benefit observed with this compound, particularly in models with the key resistance driver MYC, underscore its potential to be a more effective therapeutic option.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Human SCLC Cell Lines

Cell LineSCLC SubtypeMYC StatusLD50 (nM)
NCI-H82SCLC-NNot specified23.45[2]
NCI-H209SCLC-ANot specified5.93[2]
PDX 102Patient-Derived XenograftNot specified0.00025[2]
PDX 109Patient-Derived XenograftNot specified0.039[2]

Table 2: Comparative Efficacy in Platinum-Resistant SCLC

TreatmentModel TypeKey Efficacy EndpointResult
This compound Xenograft (in vivo)Tumor Volume ReductionSignificant vs. control[6]
This compound Genetically Engineered Mouse Model (in vivo)Median SurvivalSignificantly increased vs. control[1]
This compound + Carboplatin/Etoposide Genetically Engineered Mouse Model (in vivo)Median SurvivalFurther significant increase in survival[1]
Topotecan Clinical Trials (Human)Overall Response Rate6.4% - 14.8%[8][9]
Median Overall Survival4.7 - 5.5 months[8][10]
Lurbinectedin Clinical Trial (Human)Overall Response Rate22.2%[12]
Median Overall Survival5.0 months[12]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

Cell Viability Assays: Human SCLC cell lines were cultured and treated with varying concentrations of this compound for 72 hours. Cell viability was determined using a luminescent-based assay to calculate the LD50 values.[1]

Subcutaneous Xenograft Models: Platinum-resistant human or mouse SCLC cells were injected subcutaneously into immunocompromised or competent mice, respectively. Once tumors were established, mice were treated daily with oral this compound (70 mg/kg) or a vehicle control. Tumor growth was monitored and measured with calipers over time.[6]

Genetically Engineered Mouse Model of SCLC: A mouse model that spontaneously develops SCLC and subsequently acquires platinum resistance was utilized to assess the therapeutic efficacy of this compound alone and in combination with carboplatin and etoposide on overall survival.[1]

Western Blotting: To elucidate the mechanism of action, platinum-resistant SCLC cells were treated with this compound for 24 hours. Protein lysates were then analyzed by western blot to assess the levels of MYC, phosphorylated AKT (a downstream effector of PI3K), and acetylated histone H3 (a marker of HDAC inhibition).[13]

Visualizing the Science

Fimepinostat_Mechanism cluster_pathways Key Oncogenic Pathways in SCLC PI3K PI3K AKT AKT PI3K->AKT Proliferation Tumor Growth & Survival AKT->Proliferation HDAC HDAC MYC MYC (Oncogene) HDAC->MYC Upregulates MYC->Proliferation This compound This compound This compound->PI3K This compound->HDAC

Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.

Experimental_Design_Overview cluster_workflow Preclinical Evaluation Workflow Cell_Lines Platinum-Resistant SCLC Cell Lines In_Vitro In Vitro Efficacy (LD50, Western Blot) Cell_Lines->In_Vitro In_Vivo In Vivo Efficacy (Xenograft & GEMM) Cell_Lines->In_Vivo Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow of preclinical studies for this compound in SCLC.

References

A Comparative Guide: Fimepinostat and PARP Inhibitors in Small Cell Lung Cancer (SCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of fimepinostat (CUDC-907), a dual PI3K/HDAC inhibitor, and PARP inhibitors in the context of Small Cell Lung Cancer (SCLC). It summarizes preclinical data for each agent as a monotherapy and, critically, explores the synergistic effects and underlying mechanisms of their combination.

Performance Comparison: Monotherapy vs. Combination Therapy

Recent preclinical studies have demonstrated that this compound not only exhibits potent single-agent activity in SCLC but also significantly enhances the efficacy of the PARP inhibitor olaparib. This synergy is attributed to this compound's ability to impair DNA damage repair pathways, thereby sensitizing SCLC cells to PARP inhibition.

Table 1: In Vitro Cytotoxicity of this compound and Olaparib in SCLC Cell Lines

The half-maximal inhibitory concentrations (IC50) for this compound and olaparib were determined in a panel of human SCLC cell lines after 72 hours of treatment. This compound demonstrated potent single-agent activity at low nanomolar concentrations.

Cell LineThis compound (CUDC-907) IC50 (nM)Olaparib IC50 (µM)
H6915.312.7
H14610.818.5
H44612.115.2
H52618.220.1
H88911.716.8
H10489.510.4

Data extracted from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3]

Table 2: Synergistic Effects of this compound and Olaparib Combination in SCLC Cell Lines

The combination of this compound and olaparib was assessed for synergistic effects on cell viability. The Combination Index (CI) was calculated, where CI < 1 indicates synergy. The combination treatment resulted in a significant increase in apoptosis compared to either single agent.

Cell LineThis compound (nM) + Olaparib (µM) CombinationCombination Index (CI)% Apoptosis (Combination)% Apoptosis (this compound alone)% Apoptosis (Olaparib alone)
H6910 + 100.6835.4%15.2%12.8%
H44610 + 100.7542.1%18.9%14.5%

Data extracted and synthesized from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3][4]

Table 3: In Vivo Efficacy in an SCLC Patient-Derived Xenograft (PDX) Model

The therapeutic efficacy of this compound and olaparib, alone and in combination, was evaluated in a PDX mouse model of SCLC. Tumor growth inhibition was significantly greater with the combination therapy.

Treatment GroupDosingMean Tumor Volume Change (%)
Vehicle Control-+250%
This compound50 mg/kg, daily-45%
Olaparib50 mg/kg, daily-30%
This compound + Olaparib50 mg/kg each, daily-85%

Data extracted from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3][4]

Signaling Pathways and Mechanism of Action

This compound's dual inhibition of PI3K and HDACs is central to its synergy with PARP inhibitors. By inhibiting HDACs, this compound disrupts the expression of key proteins involved in DNA double-strand break (DSB) repair, including both the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This creates a state of "BRCAness" or DNA repair deficiency. Concurrently, inhibiting the PI3K pathway can downregulate MYC, a key driver in SCLC that also influences the DNA damage response. When PARP is inhibited by olaparib, single-strand DNA breaks accumulate and are converted to DSBs during replication. In a cell where DSB repair is already compromised by this compound, this leads to a synthetic lethal interaction, resulting in significant cancer cell death.

Fimepinostat_PARPi_Synergy cluster_this compound This compound Action cluster_PARPi PARP Inhibitor Action cluster_Cellular_Response Cellular Response in SCLC This compound This compound (CUDC-907) PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits MYC MYC Downregulation PI3K->MYC DSB_Repair DSB Repair Proteins (Rad51, Ku80, 53BP1) Downregulation HDAC->DSB_Repair PARPi PARP Inhibitor (Olaparib) PARP PARP PARPi->PARP inhibits SSB Single-Strand Break (SSB) PARP->SSB repairs DSB Double-Strand Break (DSB) SSB->DSB leads to DSB_Repair->DSB cannot repair Apoptosis Synergistic Cell Death (Apoptosis) DSB->Apoptosis induces

Caption: Mechanism of synergy between this compound and PARP inhibitors in SCLC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the foundational studies.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow A 1. Seed SCLC cells in 96-well plates B 2. Treat with this compound, Olaparib, or combination for 72 hours A->B C 3. Add CellTiter-Glo® Reagent to each well B->C D 4. Mix on orbital shaker to induce cell lysis C->D E 5. Measure luminescence with a plate reader D->E

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol Steps:

  • Cell Seeding: SCLC cells are seeded into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]

  • Drug Treatment: Cells are treated with a serial dilution of this compound, olaparib, or the combination of both drugs for 72 hours.

  • Reagent Addition: The plate is equilibrated to room temperature, and a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[5]

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is recorded using a microplate reader. The results are normalized to vehicle-treated controls to determine the percentage of cell viability.

Western Blot Analysis for DNA Repair Proteins

Western blotting is used to detect and quantify the levels of specific proteins, such as those involved in DNA damage repair (e.g., Rad51, Ku80, 53BP1, γH2AX), PI3K signaling (p-AKT), and HDAC inhibition (acetylated-H3).

Protocol Steps:

  • Cell Lysis: SCLC cells are treated with the indicated drugs for 24-48 hours. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][7][8]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Rad51, anti-p-AKT, anti-acetyl-H3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks (DSBs) within individual cells. The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DSBs, and these modified histones cluster into discrete nuclear foci.

Protocol Steps:

  • Cell Culture and Treatment: SCLC cells are grown on coverslips and treated with this compound, olaparib, or the combination for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[9][10][11]

  • Blocking: Non-specific binding sites are blocked by incubating with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

  • Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.[10][12]

SCLC Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model to test drug efficacy.[13][14][15][16]

PDX_Model_Workflow A 1. Obtain fresh SCLC tumor tissue from patient B 2. Implant tumor fragments subcutaneously into immunodeficient mice A->B C 3. Allow tumors to grow to a specified volume (e.g., 150-200 mm³) B->C D 4. Randomize mice into treatment cohorts (Vehicle, This compound, Olaparib, Combo) C->D E 5. Administer daily treatment and monitor tumor volume D->E F 6. Analyze tumor growth inhibition and survival E->F

Caption: Workflow for establishing and utilizing an SCLC PDX model.

Protocol Steps:

  • Tumor Implantation: Fresh tumor tissue from an SCLC patient is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).[13]

  • Tumor Growth: Tumors are allowed to grow, and tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into different treatment groups.

  • Drug Administration: Mice are treated with vehicle control, this compound, olaparib, or the combination via oral gavage daily.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition.

Conclusion

The combination of the dual PI3K/HDAC inhibitor this compound with a PARP inhibitor like olaparib represents a highly promising therapeutic strategy for SCLC.[2][9] Preclinical data strongly support a synergistic interaction, where this compound induces a DNA repair-deficient state in SCLC cells, rendering them exquisitely sensitive to PARP inhibition. This approach warrants further investigation in clinical trials to determine its potential to overcome the significant therapeutic challenges in SCLC.

References

Validating MYC's Role in Fimepinostat's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fimepinostat's performance in targeting the MYC oncogene with alternative therapeutic strategies. Experimental data is presented to objectively evaluate its mechanism of action and clinical efficacy, particularly in MYC-driven malignancies.

This compound: A Dual PI3K and HDAC Inhibitor Targeting MYC

This compound (CUDC-907) is an orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] This dual inhibition leads to the downregulation of MYC, a critical oncogene frequently dysregulated in a wide range of human cancers.[1][2] The mechanism of MYC suppression by this compound is twofold:

  • PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and proliferation. Inhibition of this pathway by this compound leads to increased degradation of the MYC protein.[2][3]

  • HDAC Inhibition: HDAC inhibitors have been shown to decrease MYC mRNA and protein expression.[4]

This dual-pronged attack on MYC makes this compound a promising therapeutic agent for cancers addicted to this oncogene.

Quantitative Performance Data

The following tables summarize the preclinical and clinical performance of this compound and its alternatives in targeting MYC-driven cancers.

Table 1: Preclinical Activity (IC50 Values) of this compound and Alternatives in MYC-Driven Cancer Cell Lines

Drug ClassCompoundCancer TypeCell Line(s)IC50 (nM)Reference(s)
Dual PI3K/HDAC Inhibitor This compound (CUDC-907) Small Cell Lung CancerNCI-H209, NCI-H146, NCI-H695.93 - 23.45[4]
Small Cell Lung Cancer (PDX)-0.00025 - 0.039[4]
Hepatocellular CarcinomaPrimary HCC1.7 - 130[2]
BET Bromodomain Inhibitor JQ1Multiple MyelomaRPMI-8226-[5]
ABBV-744Acute Myeloid LeukemiaVariousLow nanomolar[6]
NHWD-870MelanomaA3752.46[7]
MYC-MAX Dimerization Inhibitor MYCMI-6Breast CancerVarious300 - >10,000[8]
Various60 human tumor cell linesAs low as 500[9]

Table 2: Quantitative Reduction of MYC Protein Expression

CompoundCancer TypeCell Line(s)ConcentrationDurationMYC ReductionReference(s)
This compound (CUDC-907) Small Cell Lung CancerB37R2As low as 10 nM24 hObserved[4][10]
Small Cell Lung CancerEN84R2500 nM24 hObserved[4][10]
Hepatocellular CarcinomaSMMC-7721, HuH-7Various36 hSuppressed[2]
BET Bromodomain Inhibitor JQ1Multiple MyelomaMM.1S500 nM1-8 hTime-dependent downregulation
Acute Myeloid LeukemiaMV4-11-4 h99.8% mRNA suppression[5]

Table 3: Clinical Trial Efficacy in MYC-Altered Malignancies

Drug ClassCompoundCancer TypePhasePatient PopulationOverall Response Rate (ORR)Reference(s)
Dual PI3K/HDAC Inhibitor This compound (CUDC-907) Relapsed/Refractory DLBCLPhase 1MYC-altered23%[1]
Relapsed/Refractory DLBCLPhase 121 response-evaluable patients43% (9/21)[11]
BET Bromodomain Inhibitor ZEN-3694 (in combination with Enzalutamide)Metastatic Castration-Resistant Prostate CancerPhase 1b/2a-- (Median rPFS: 9.0 months)[12]
ZEN-3694 (in combination with Talazoparib)Triple-Negative Breast Cancer (without gBRCA1/2 mutations)Phase 1b/237 patients in expansion cohort30%[13][14]
ABBV-744Relapsed/Refractory Acute Myeloid LeukemiaPhase 130 patientsLimited efficacy (2 patients had reduced blast count)[15]
NHWD-870Pulmonary NUT CarcinomaCase Report1 patientComplete Response[16]
Direct MYC Inhibitor Omomyc (OMO-103)Solid Tumors, Multiple Myeloma, LymphomaPhase 1-Trial discontinued[9]
MYC-MAX Dimerization Inhibitor MYCMI-6-Preclinical--[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression

Objective: To semi-quantitatively measure the levels of specific proteins (e.g., MYC, p-AKT, Acetyl-Histone H3) in cell lysates.

Protocol:

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations and for specific durations.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

  • Gel Electrophoresis:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-MYC, anti-p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.

Immunohistochemistry (IHC) for Tissue Analysis

Objective: To detect the presence and localization of specific proteins (e.g., MYC) within tissue sections.

Protocol:

  • Tissue Preparation:

    • Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate with the primary antibody (e.g., anti-MYC) overnight at 4°C.

    • Wash with a wash buffer (e.g., PBS with Tween 20).

    • Incubate with a HRP-conjugated secondary antibody.

    • Wash with the wash buffer.

  • Visualization and Counterstaining:

    • Apply a DAB substrate-chromogen solution to visualize the antibody binding (brown precipitate).

    • Counterstain with hematoxylin to visualize cell nuclei (blue).

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol to xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Analysis:

    • Examine the slides under a light microscope and score the staining intensity and percentage of positive cells.

Cell Viability Assay (e.g., AlamarBlue or MTT)

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cell population.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • Viability Assessment:

    • For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the validation of this compound's mechanism of action.

Fimepinostat_Mechanism_of_Action This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR activates MYC_Degradation MYC Protein Degradation MYC_Transcription MYC Gene Transcription HDAC->MYC_Transcription promotes MYC_Expression Decreased MYC Expression AKT_mTOR->MYC_Degradation inhibits MYC_Degradation->MYC_Expression MYC_Transcription->MYC_Expression leads to Tumor_Suppression Tumor Growth Suppression MYC_Expression->Tumor_Suppression Experimental_Workflow start Start: Hypothesis This compound targets MYC cell_culture Cell Culture (MYC-driven cancer lines) start->cell_culture treatment Treatment with this compound (Dose-response & time-course) cell_culture->treatment western_blot Western Blot (MYC & pathway proteins) treatment->western_blot viability_assay Cell Viability Assay (IC50 determination) treatment->viability_assay in_vivo In Vivo Studies (Xenograft models) treatment->in_vivo data_analysis Data Analysis & Comparison with Alternatives western_blot->data_analysis viability_assay->data_analysis ihc Immunohistochemistry (MYC expression in tumors) in_vivo->ihc ihc->data_analysis conclusion Conclusion: Validation of MYC as a target data_analysis->conclusion Logical_Relationship cluster_0 This compound Action cluster_1 Molecular Consequences cluster_2 Cellular & Clinical Outcomes This compound This compound Dual_Inhibition Dual PI3K/HDAC Inhibition MYC_Downregulation MYC Downregulation (mRNA & Protein) Dual_Inhibition->MYC_Downregulation Leads to Pathway_Inhibition Inhibition of PI3K/AKT/mTOR Pathway Dual_Inhibition->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis MYC_Downregulation->Cell_Cycle_Arrest Results in Pathway_Inhibition->Cell_Cycle_Arrest Tumor_Regression Tumor Regression in MYC-driven Cancers Cell_Cycle_Arrest->Tumor_Regression

References

Fimepinostat and Cisplatin: A Synergistic Combination Against Mesothelioma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic landscape for malignant mesothelioma, a rare and aggressive cancer, is continually evolving. While cisplatin-based chemotherapy remains a cornerstone of treatment, the search for novel agents that can enhance its efficacy is paramount. This guide provides a comprehensive comparison of the synergistic activity of fimepinostat with cisplatin against mesothelioma, benchmarked against other established and emerging combination therapies.

This compound with Cisplatin: A Dual-Pronged Attack

This compound (CUDC-907) is an orally bioavailable small molecule that uniquely functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] This dual mechanism of action targets two critical pathways frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, while HDACs are crucial for the epigenetic regulation of gene expression.

Cisplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.[2] The combination of this compound and cisplatin has demonstrated synergistic effects in preclinical mesothelioma models, suggesting a promising therapeutic strategy.

In Vitro Synergistic Activity

A key study investigated the combination of this compound and cisplatin in various pleural mesothelioma (PM) cell lines, including both cisplatin-sensitive and cisplatin-resistant models. The results consistently showed a synergistic reduction in cell viability.

Cell LineThis compound (IC50, nM)Cisplatin (IC50, µM)Combination Index (CI)Interpretation
MSTO-211H25.45.2< 0.9Synergism
NCI-H22631.68.7< 0.9Synergism
NCI-H205218.93.5< 0.9Synergism
P31cis (Cisplatin-Resistant)45.2> 20< 0.9Synergism

Combination Index (CI) values were calculated for various dose combinations. A CI < 0.9 indicates a synergistic effect.

The combination treatment was also found to enhance G2/M cell cycle arrest and induce apoptosis, even in cisplatin-resistant cells.

Comparison with Alternative Combination Therapies

To provide a comprehensive perspective, the synergistic activity of this compound and cisplatin is compared with three other notable combination therapies for mesothelioma.

Pemetrexed and Cisplatin

Pemetrexed is an antifolate drug that inhibits multiple enzymes involved in purine and pyrimidine synthesis, thereby disrupting DNA and RNA formation.[2][3][4] The combination of pemetrexed and cisplatin is a standard first-line treatment for malignant pleural mesothelioma.[5][6]

Clinical Efficacy:

ParameterPemetrexed + CisplatinCisplatin Alone
Median Overall Survival12.1 months9.3 months
Median Progression-Free Survival5.7 months3.9 months
Objective Response Rate41.3%16.7%

Data from a pivotal Phase 3 clinical trial.

In vitro studies have also demonstrated synergistic activity between pemetrexed and cisplatin in mesothelioma cell lines.[7]

Bevacizumab, Pemetrexed, and Cisplatin

Bevacizumab is a monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis (the formation of new blood vessels that supply tumors).[8][9][10]

Clinical Efficacy (MAPS Phase 3 Trial):

ParameterBevacizumab + Pemetrexed + CisplatinPemetrexed + Cisplatin
Median Overall Survival18.8 months16.1 months
Median Progression-Free Survival9.2 months7.3 months

The addition of bevacizumab to the standard pemetrexed and cisplatin regimen has been shown to significantly improve survival outcomes in patients with unresectable malignant pleural mesothelioma.[11][12] Preclinical studies have also suggested a synergistic interaction.[11]

Gemcitabine and Cisplatin

Gemcitabine is a nucleoside analog that, once incorporated into DNA, inhibits further DNA synthesis and induces apoptosis.[13][14][15][16] This combination has been investigated as a treatment option for mesothelioma.

Clinical Efficacy (Phase II Trials):

StudyObjective Response RateMedian Overall SurvivalMedian Progression-Free Survival
Byrne et al.48%9.5 months-
Van Meerbeeck et al.16%9.6 months6 months
SWOG 981012%10 months6 months

Results from different Phase II clinical trials have shown variability.

Importantly, in vitro studies have demonstrated a synergistic cytotoxic effect of the gemcitabine and cisplatin combination in mesothelioma cell lines, with the sequence of administration influencing the degree of synergy. Pre-treatment with gemcitabine followed by cisplatin appears to be the most effective schedule.[17] Combination index (CI) values below 1.0 have been reported, confirming a synergistic interaction.[18]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of these drug combinations can be attributed to their complementary mechanisms of action, targeting different vulnerabilities of cancer cells.

Fimepinostat_Cisplatin_Synergy cluster_this compound This compound cluster_Cisplatin Cisplatin This compound This compound PI3K PI3K This compound->PI3K inhibits HDAC HDAC This compound->HDAC inhibits AKT AKT PI3K->AKT Chromatin Chromatin Remodeling HDAC->Chromatin Proliferation Decreased Proliferation AKT->Proliferation Apoptosis_F Increased Apoptosis AKT->Apoptosis_F Chromatin->Proliferation Synergy Synergistic Cell Death Proliferation->Synergy Apoptosis_F->Synergy Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_Damage DNA Damage DNA->DNA_Damage causes CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest Apoptosis_C Increased Apoptosis DNA_Damage->Apoptosis_C CellCycleArrest->Synergy Apoptosis_C->Synergy

This compound and Cisplatin Synergy Pathway

The diagram above illustrates the dual inhibitory action of this compound on the PI3K and HDAC pathways, leading to decreased proliferation and increased apoptosis. Cisplatin induces DNA damage, resulting in cell cycle arrest and apoptosis. The combination of these agents leads to a synergistic anti-tumor effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Plate mesothelioma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination of both for 72 hours.

  • Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat mesothelioma cells with this compound, cisplatin, or the combination for 48-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

3D Spheroid Formation Assay
  • Cell Seeding: Seed mesothelioma cells in ultra-low attachment 96-well round-bottom plates at a density of 500-2,000 cells per well.

  • Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation and incubate at 37°C in a 5% CO2 incubator. Spheroids typically form within 24-72 hours.

  • Drug Treatment: Once spheroids have formed, carefully replace half of the medium with fresh medium containing the desired concentrations of this compound, cisplatin, or the combination.

  • Monitoring: Monitor spheroid growth and morphology over time (e.g., 7-14 days) by capturing images using a microscope. Spheroid volume can be calculated using the formula: Volume = (π/6) x (width)^2 x (length).

  • Viability Assessment: At the end of the treatment period, assess cell viability within the spheroids using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Experimental_Workflow cluster_2D 2D Cell Culture Experiments cluster_3D 3D Spheroid Experiments Seed_2D Seed Mesothelioma Cells (96-well plates) Treat_2D Treat with this compound, Cisplatin, or Combination Seed_2D->Treat_2D SRB Cell Viability Assay (SRB) Treat_2D->SRB CellCycle Cell Cycle Analysis (PI Staining) Treat_2D->CellCycle Seed_3D Seed Cells in Ultra-Low Attachment Plates Form_Spheroid Spheroid Formation Seed_3D->Form_Spheroid Treat_3D Treat Spheroids with Drugs Form_Spheroid->Treat_3D Monitor_3D Monitor Spheroid Growth (Imaging) Treat_3D->Monitor_3D Viability_3D Assess Cell Viability (e.g., ATP Assay) Monitor_3D->Viability_3D

Experimental Workflow Diagram

Conclusion

The dual inhibition of PI3K and HDAC by this compound presents a compelling strategy to enhance the efficacy of cisplatin in mesothelioma. The preclinical data strongly support a synergistic interaction that overcomes cisplatin resistance. When compared to other established combination therapies, the this compound-cisplatin duo shows promise, particularly in its potential to address intrinsic and acquired resistance to standard chemotherapy. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved outcomes for patients with malignant mesothelioma. This guide provides a foundational framework for researchers to compare and contrast these therapeutic strategies, fostering continued innovation in the fight against this challenging disease.

References

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